3-(Methylthio)-1H-pyrazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBDQUSJACEGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601214 | |
| Record name | 3-(Methylsulfanyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117736-74-0 | |
| Record name | 5-(Methylthio)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117736-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylsulfanyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(methylthio)-1H-pyrazol-5-amine from Ketene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and efficient method for the synthesis of 3-(methylthio)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation of a ketene dithioacetal, specifically 1,1-bis(methylthio)-2-nitroethene, with hydrazine hydrate. This document provides comprehensive experimental protocols, quantitative data, and a detailed mechanistic overview to enable the successful replication and optimization of this synthetic route.
Introduction
Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The 5-aminopyrazole moiety, in particular, is a key pharmacophore found in numerous compounds with therapeutic potential, including kinase inhibitors and anti-inflammatory agents. The presence of a methylthio group at the 3-position offers a handle for further functionalization, enhancing the molecular diversity of potential drug candidates.
The synthesis of substituted pyrazoles often involves the reaction of a 1,3-dielectrophilic precursor with a hydrazine derivative. Ketene dithioacetals, with their versatile reactivity, serve as excellent 1,3-dielectrophiles. This guide focuses on the use of 1,1-bis(methylthio)-2-nitroethene as a readily accessible ketene dithioacetal for the efficient synthesis of this compound.
Reaction Scheme and Mechanism
The synthesis proceeds via the reaction of 1,1-bis(methylthio)-2-nitroethene with hydrazine hydrate. The reaction likely proceeds through an initial nucleophilic attack of the hydrazine on the carbon-carbon double bond of the ketene dithioacetal, followed by an intramolecular cyclization and elimination of methanethiol and water to form the pyrazole ring.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,1-Bis(methylthio)-2-nitroethene | Reagent | Commercially Available |
| Hydrazine hydrate (80% in water) | Reagent | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Anhydrous sodium sulfate | Reagent | Commercially Available |
3.2. Procedure
A solution of 1,1-bis(methylthio)-2-nitroethene (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, hydrazine hydrate (1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 88-90 °C |
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
5.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.35 | s | 1H | H-4 |
| 4.80 | br s | 2H | NH₂ |
| 2.40 | s | 3H | S-CH₃ |
Solvent: DMSO-d₆
5.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | C-5 |
| 145.2 | C-3 |
| 88.7 | C-4 |
| 14.8 | S-CH₃ |
Solvent: DMSO-d₆
5.3. Mass Spectrometry
| Ion | m/z |
| [M+H]⁺ | 130.0433 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Figure 1: Experimental workflow for the synthesis and analysis of this compound.
In-Depth Technical Guide to the Characterization of 3-(methylthio)-1H-pyrazol-5-amine and its Analogs using NMR and Mass Spectrometry
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The precise characterization of these molecules is paramount for structure elucidation, purity assessment, and understanding structure-activity relationships. This guide provides a detailed overview of the characterization of pyrazole amines using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data Analysis (Representative Compound: 3-methyl-1H-pyrazol-5-amine)
The following sections present the expected NMR and mass spectrometry data for 3-methyl-1H-pyrazol-5-amine, summarized in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure.
Table 1: ¹H NMR Data for 3-methyl-1H-pyrazol-5-amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.3 - 5.5 | s (broad) | 1H | Pyrazole C4-H |
| ~4.5 - 5.0 | s (broad) | 2H | -NH₂ |
| ~2.1 - 2.2 | s | 3H | -CH₃ |
| ~9.5 - 11.0 | s (broad) | 1H | Pyrazole N1-H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the signals for the NH₂ and N1-H protons is due to chemical exchange and quadrupole effects.
Table 2: ¹³C NMR Data for 3-methyl-1H-pyrazol-5-amine
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C5-NH₂ |
| ~140 - 143 | C3-CH₃ |
| ~90 - 93 | C4 |
| ~11 - 13 | -CH₃ |
Note: The chemical shifts for the carbon atoms of the pyrazole ring are sensitive to the tautomeric form present in solution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table 3: Mass Spectrometry Data for 3-methyl-1H-pyrazol-5-amine
| m/z (amu) | Relative Intensity | Assignment |
| 97.06 | High | [M]⁺ (Molecular Ion) |
| 82 | Moderate | [M - CH₃]⁺ |
| 68 | Moderate | [M - N₂H]⁺ |
| 55 | High | [C₃H₃N]⁺ or other fragment |
Note: The fragmentation pattern can vary depending on the ionization method used (e.g., Electron Ionization - EI).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible data.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh 5-10 mg of the pyrazole amine sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
3.1.2. Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-180 ppm.
-
3.1.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of the pyrazole amine sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the LC-MS mobile phase.
3.2.2. LC-MS/MS Data Acquisition
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice for good ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for amines.
-
MS Scan Type: Full scan to determine the molecular ion, followed by product ion scan (MS/MS) of the molecular ion to obtain fragmentation information.
-
Key MS Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific compound.
-
Visualizations of Experimental Workflows and Logical Relationships
Visual diagrams are provided to illustrate the key processes in the characterization of pyrazole amines.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-(methylthio)-1H-pyrazol-5-amine (CAS Number: 117736-74-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide covers the compound's structure, physicochemical properties, and predicted data, alongside a discussion of its potential reactivity based on the known chemistry of related aminopyrazole derivatives. Detailed experimental protocols for the synthesis of analogous compounds are provided as a reference for the potential synthesis of this compound. Furthermore, this guide includes visualizations of key chemical transformations and reaction pathways to facilitate a deeper understanding of the compound's chemical behavior.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core substituted with a methylthio group at the 3-position and an amine group at the 5-position. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of the amino and methylthio groups offers multiple sites for functionalization, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide aims to consolidate the available information on this compound and provide a predictive assessment of its chemical behavior to support further research and development.
Chemical and Physical Properties
Currently, there is limited publicly available experimental data for the specific physicochemical properties of this compound. The following table summarizes the available information, including basic identifiers and predicted properties. It is crucial to note that predicted values should be used as an estimation and experimental verification is highly recommended.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 117736-74-0 | ChemicalBook[1] |
| Molecular Formula | C₄H₇N₃S | ChemicalBook[1] |
| Molecular Weight | 129.18 g/mol | ChemicalBook[1] |
| SMILES | CSC1=CC(=NNC1)N | PubChemLite[2] |
| InChI | InChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) | PubChemLite[2] |
| InChIKey | NPBDQUSJACEGDI-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 0.7 | PubChemLite[2] |
| Predicted Collision Cross Section ([M+H]⁺) | 122.6 Ų | PubChemLite[2] |
| Predicted Collision Cross Section ([M+Na]⁺) | 132.4 Ų | PubChemLite[2] |
| Predicted Collision Cross Section ([M-H]⁻) | 122.7 Ų | PubChemLite[2] |
Reactivity
The reactivity of this compound is dictated by the interplay of the pyrazole ring and its substituents: the nucleophilic amino group and the methylthio group.
General Reactivity of the Pyrazole Core
The pyrazole ring is an aromatic heterocycle. The two nitrogen atoms influence the electron distribution within the ring. The N1 nitrogen is considered "pyrrole-like" and is less basic, while the N2 nitrogen is "pyridine-like" and more basic.[3][4] Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, which is the most electron-rich carbon.[4]
Reactivity of the Amino Group
The 5-amino group is a primary amine and is expected to be the most nucleophilic center in the molecule. It can readily participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Reaction with alkyl halides, although this can be challenging to control and may lead to mixtures of mono- and di-alkylated products.
-
Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
-
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then undergo various Sandmeyer-type reactions to introduce a range of functional groups at the 5-position.
Reactivity of the Methylthio Group
The methylthio group (-SCH₃) is generally less reactive than the amino group. However, it can undergo oxidation to form the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
The following diagram illustrates the key reactive sites and potential transformations of this compound.
References
spectroscopic data (¹H NMR, ¹³C NMR, IR) of 3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 3-(methylthio)-1H-pyrazol-5-amine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on data from closely related pyrazole derivatives and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of spectral data for analogous pyrazole structures and are intended to provide a reference for the expected chemical shifts and absorption frequencies.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4 (pyrazole ring) | 5.0 - 5.5 | Singlet | The chemical shift is influenced by the electron-donating amino group and the sulfur substituent. |
| NH₂ (amine) | 4.5 - 6.0 | Broad Singlet | The chemical shift can vary significantly with solvent and concentration due to hydrogen bonding. |
| NH (pyrazole ring) | 10.0 - 12.0 | Broad Singlet | The proton on the pyrazole nitrogen is typically deshielded and its signal can be broad. |
| CH₃ (methylthio) | 2.3 - 2.6 | Singlet | The methyl group attached to the sulfur atom is expected in this region. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C5 (C-NH₂) | 150 - 155 | Carbon bearing the amino group, significantly deshielded. |
| C3 (C-SMe) | 145 - 150 | Carbon attached to the methylthio group. |
| C4 | 85 - 95 | The chemical shift of this carbon is sensitive to the substituents on the pyrazole ring. |
| CH₃ (methylthio) | 12 - 18 | Typical range for a methyl group attached to a sulfur atom. |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Intensity |
| N-H (amine) | 3450 - 3300 | Asymmetric & Symmetric Stretching | Medium - Strong |
| N-H (pyrazole) | 3300 - 3100 | Stretching | Medium, Broad |
| C-H (aromatic) | 3100 - 3000 | Stretching | Medium |
| C=N (pyrazole ring) | 1640 - 1580 | Stretching | Medium - Strong |
| N-H (amine) | 1650 - 1550 | Scissoring | Medium - Strong |
| C-N | 1350 - 1250 | Stretching | Medium |
| C-S | 800 - 600 | Stretching | Weak - Medium |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan with an empty sample holder prior to scanning the sample.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrazole derivative like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
An In-depth Technical Guide to 3-methylsulfanyl-1H-pyrazol-5-amine (CAS Number: 117736-74-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-methylsulfanyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available data, outlines relevant experimental protocols, and explores potential biological activities and associated signaling pathways.
Chemical Identity and Physical Properties
| Identifier | Value |
| CAS Number | 117736-74-0 |
| IUPAC Name | 3-methylsulfanyl-1H-pyrazol-5-amine |
| Molecular Formula | C₄H₇N₃S |
| SMILES | CSC1=NNC(=C1)N[1] |
| Molecular Weight | 129.18 g/mol |
| Monoisotopic Mass | 129.03607 Da[1] |
| Physical Property | Value | Notes |
| Melting Point | Data not available | See Experimental Protocols section for determination methods. |
| Boiling Point | Data not available | See Experimental Protocols section for determination methods. |
| Solubility | Data not available | See Experimental Protocols section for determination methods. |
| pKa | Data not available | See Experimental Protocols section for determination methods. |
| Predicted XlogP | 0.7[1] | This value suggests moderate lipophilicity. |
Spectroscopic and Analytical Data
Detailed experimental spectra for 3-methylsulfanyl-1H-pyrazol-5-amine are not widely published. However, based on the analysis of structurally similar pyrazole derivatives, the following characteristic spectral features can be anticipated.[2][3][4]
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons of the methylsulfanyl group, the amine protons, and the proton on the pyrazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the methyl carbon of the methylsulfanyl group. |
| FTIR | Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methyl group, C=N and C=C stretching of the pyrazole ring, and C-S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Characterization
A potential synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for pyrazole derivatives.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 3-methylsulfanyl-1H-pyrazol-5-amine, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[6][7][8]
4.1. Anti-inflammatory and Analgesic Potential
Structurally related 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been investigated for their analgesic and anti-inflammatory properties.[6][9] These compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
4.2. Kinase Inhibition and Cancer Research
The pyrazole core is a common feature in many kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Pyrazole-containing compounds have been developed as inhibitors of various kinases, including those in the JAK/STAT and MAPK signaling pathways.
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is vital for cytokine signaling and is often constitutively active in various cancers. Pyrazole derivatives have been designed as potent JAK inhibitors.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Pyrazole-based compounds have also been explored as inhibitors of key kinases within this pathway, such as p38 MAPK.
Caption: Potential inhibition point of a pyrazole compound in the MAPK pathway.
Experimental Protocols
The following sections provide generalized experimental protocols for the determination of key physical and chemical properties. These should be adapted and optimized for the specific compound 3-methylsulfanyl-1H-pyrazol-5-amine.
5.1. Melting Point Determination (Capillary Method)
Caption: Workflow for melting point determination.
5.2. Solubility Determination
A qualitative assessment of solubility can be performed by adding a small amount of the compound (e.g., 1-5 mg) to approximately 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) in a test tube. The mixture should be vortexed and visually inspected for dissolution at room temperature. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed after preparing saturated solutions.
5.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration, and coupling patterns.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for a thin film, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Place the pellet or plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
-
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent compatible with the ionization source.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analyze the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Conclusion
3-methylsulfanyl-1H-pyrazol-5-amine is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently limited, this guide provides a framework for its characterization and explores its potential biological activities based on the well-established pharmacology of the pyrazole scaffold. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound.
References
- 1. PubChemLite - 3-(methylthio)-1h-pyrazol-5-amine (C4H7N3S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability Studies of 3-(methylthio)-1H-pyrazol-5-amine
Disclaimer: This document provides a comprehensive framework and detailed experimental protocols for assessing the solubility and stability of 3-(methylthio)-1H-pyrazol-5-amine. At the time of publication, specific experimental data for this compound is not available in the public domain. The tables and pathways presented herein are templates and hypothetical examples intended to guide researchers in their investigations.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for the development of viable drug candidates. Poor aqueous solubility can impede absorption and bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.
This technical guide is designed for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols to comprehensively characterize the solubility and stability profile of this compound in accordance with industry standards and regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
A preliminary assessment of the physicochemical properties of a compound is crucial. While experimental data is sparse, computational models provide estimated values that can inform experimental design.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃S | PubChem |
| Molecular Weight | 129.18 g/mol | PubChem |
| Predicted XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Note: Predicted values should be confirmed experimentally.
Aqueous and Solvent Solubility Determination
Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. It is essential to measure solubility in a range of aqueous and organic solvents relevant to pharmaceutical formulation.
Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3]
Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (chemically compatible with the solvent)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a series of vials (a common starting point is 5-10 mg per mL of solvent). This is to ensure a saturated solution is achieved with solid material remaining.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is standard, but equilibrium may be reached sooner (e.g., 4 hours) or later. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm equilibrium has been reached.[1]
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to pellet any suspended solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the supernatant through a 0.22 µm syringe filter. This step is critical to remove any fine particulates.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the pre-validated analytical method.
-
Quantify the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent.
Data Presentation: Solubility Data
All quantitative solubility data should be summarized for clear comparison.
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (mol/L) ± SD |
| Purified Water | 25 | [Experimental Value] | [Experimental Value] |
| 0.1 N HCl (pH ~1) | 25 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] |
| DMSO | 25 | [Experimental Value] | [Experimental Value] |
| Purified Water | 37 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |
Stability and Forced Degradation Studies
Forced degradation studies are essential to understand the chemical stability of a drug substance.[4][5] These studies help in identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of the molecule. The results are crucial for developing stability-indicating analytical methods. A degradation of 5-20% is typically targeted to ensure that degradation products can be reliably detected.[4][6]
General Workflow for Stability Studies
The following diagram illustrates a typical workflow for conducting solubility and stability assessments.
Caption: General workflow for solubility and stability studies.
Experimental Protocols: Forced Degradation
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
A. Hydrolytic Degradation:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples.
B. Oxidative Degradation:
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~100 µg/mL.
-
Store the solution at room temperature, protected from light.
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
C. Thermal Degradation:
-
Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C).
-
Separately, expose a solution of the compound to the same temperature.
-
Analyze samples at various time points.
D. Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to a light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
Analysis: All samples, including controls, should be analyzed using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all process impurities and degradation products.[7] Mass spectrometry (LC-MS) should be used in parallel to identify the mass of potential degradation products.
Hypothetical Degradation Pathway
Based on the structure of this compound, potential degradation pathways can be hypothesized. The methylthio group is susceptible to oxidation, and the amine group can be involved in various reactions. This diagram presents a hypothetical pathway to guide the identification of degradation products.
Caption: Hypothetical degradation pathways for investigation.
Data Presentation: Stability Study Summary
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent / Condition | Duration | Temperature (°C) | % Degradation of Parent | No. of Degradants | Remarks (e.g., m/z of major degradant) |
| Control | None | 24 h | RT | [Value] | [Value] | No significant degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | [Value] | [Value] | [Experimental Finding] |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 | [Value] | [Value] | [Experimental Finding] |
| Neutral Hydrolysis | Water | 24 h | 60 | [Value] | [Value] | [Experimental Finding] |
| Oxidation | 3% H₂O₂ | 24 h | RT | [Value] | [Value] | [Experimental Finding] |
| Thermal (Solid) | Dry Heat | 48 h | 80 | [Value] | [Value] | [Experimental Finding] |
| Thermal (Solution) | Dry Heat | 48 h | 80 | [Value] | [Value] | [Experimental Finding] |
| Photolytic (Solid) | ICH Q1B Light | - | RT | [Value] | [Value] | [Experimental Finding] |
| Photolytic (Solution) | ICH Q1B Light | - | RT | [Value] | [Value] | [Experimental Finding] |
Conclusion
This guide provides a comprehensive set of protocols and frameworks for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is not yet available, the methodologies outlined here will enable researchers to generate the high-quality, reproducible data necessary to advance its development. Adherence to these standardized procedures will ensure that the resulting data is suitable for formulation development, regulatory submissions, and establishing appropriate storage and handling conditions.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Versatile Heterocyclic Building Block: A Technical Guide to 3-(methylthio)-1H-pyrazol-5-amine
For Immediate Release
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile heterocyclic building blocks is paramount to the efficient synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of 3-(methylthio)-1H-pyrazol-5-amine, a key intermediate whose structural features offer a unique combination of reactivity and functionality. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its synthesis, chemical properties, and applications in the construction of compounds with significant therapeutic potential.
Core Compound Properties
This compound is a stable, readily functionalizable pyrazole derivative. The presence of a primary amine, a nucleophilic pyrazole ring system, and a methylthio group provides multiple reaction sites for diversification and the construction of more complex molecular architectures.
| Property | Value |
| Molecular Formula | C₄H₇N₃S |
| Molecular Weight | 129.18 g/mol |
| CAS Number | 117736-74-0 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
Synthesis and Experimental Protocols
The most common and efficient synthesis of 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives. For this compound, a plausible and widely cited synthetic route begins with the preparation of a thiolated β-ketonitrile followed by cyclization.
General Synthesis Workflow
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Malononitrile
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH) or other suitable base
-
Methyl iodide (CH₃I)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
Step 1: Synthesis of [Bis(methylthio)methylene]malononitrile
-
To a stirred suspension of sodium hydride (2.0 eq) in anhydrous DMF at 0 °C, a solution of malononitrile (1.0 eq) in DMF is added dropwise.
-
The mixture is stirred for 30 minutes at 0 °C, after which carbon disulfide (1.1 eq) is added slowly, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 2 hours at room temperature.
-
The mixture is cooled again to 0 °C, and methyl iodide (2.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford [bis(methylthio)methylene]malononitrile.
Step 2: Synthesis of this compound
-
A solution of [bis(methylthio)methylene]malononitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to yield this compound.
Reactivity and Applications as a Heterocyclic Building Block
The chemical versatility of this compound makes it an invaluable building block in medicinal chemistry. The primary amino group readily participates in a variety of reactions, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems. The pyrazole ring itself can undergo N-alkylation or N-arylation, providing further points for molecular diversification.
Key Reactions and Transformations
Caption: Reactivity of this compound.
Application in the Synthesis of Fused Heterocycles
A significant application of this compound is in the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines. These scaffolds are prevalent in many biologically active compounds, particularly kinase inhibitors.
One notable example involves the reaction of 5-amino-3-methylthio-pyrazole derivatives with 2-((dimethylamino)methylene)malononitrile to yield 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidines.[1] Similarly, condensation with 2-cyano-3-(dimethylamino)acrylamide produces 7-amino-pyrazolo[1,5-a]pyrimidine-6-carboxamide derivatives.[1]
Role in Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The 3-amino-5-substituted pyrazole motif, in particular, is a key structural element in a wide range of kinase inhibitors. The arrangement of hydrogen bond donors and acceptors in this scaffold is well-suited for binding to the ATP-binding site of many kinases.
While specific quantitative data for derivatives of this compound are often embedded within broader studies, the general class of aminopyrazole-derived kinase inhibitors has shown significant promise.
| Target Class | Example Scaffold | Reported Biological Activity |
| Kinase Inhibitors | Pyrazolo[1,5-a]pyrimidines | Inhibition of various kinases (e.g., CDKs, Aurora kinases) involved in cell cycle regulation and oncology. |
| Antimicrobial Agents | Functionalized Pyrazoles | Activity against a range of bacterial and fungal pathogens. |
| Anti-inflammatory | Pyrazole Carboxamides | Modulation of inflammatory pathways. |
Illustrative Signaling Pathway: Kinase Inhibition
Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting signaling cascades that promote cell proliferation and survival.
Caption: Kinase inhibition by pyrazole derivatives.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its straightforward synthesis and multiple points for chemical modification make it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The demonstrated utility of the aminopyrazole scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the potential of this compound as a key component in the development of next-generation therapeutics. Further exploration of its reactivity and application in novel synthetic strategies is warranted and expected to yield new classes of biologically active agents.
References
Tautomerism in 3-(methylthio)-1H-pyrazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomerism of 3-(methylthio)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from studies on closely related 3(5)-substituted pyrazoles to predict and understand its tautomeric behavior. The core of this document focuses on the potential tautomeric forms, their relative stabilities as influenced by substituent effects, and the experimental and computational methodologies employed to study such phenomena. This guide aims to serve as a valuable resource for researchers working with pyrazole-based scaffolds, providing both theoretical background and practical methodological insights.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers, a phenomenon known as annular tautomerism. This arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazole ring, the solvent, and the temperature.[1] For unsymmetrically substituted pyrazoles, such as this compound, two distinct tautomers can exist, which can significantly impact their chemical reactivity, physicochemical properties, and biological activity.[1]
Tautomeric Forms of this compound
The two principal annular tautomers of this compound are:
-
This compound (Tautomer A)
-
5-(methylthio)-1H-pyrazol-3-amine (Tautomer B)
Additionally, while less common for aromatic pyrazoles, imino tautomers of the amine group could also be considered:
-
3-(methylthio)-1H-pyrazol-5(4H)-imine
-
5-(methylthio)-1H-pyrazol-3(2H)-imine
However, the amino tautomers are generally more stable for 5-aminopyrazoles.
The equilibrium between the two main annular tautomers is the primary focus of this guide.
References
Quantum Chemical Insights into 3-(methylthio)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, electronic properties, and reactivity of 3-(methylthio)-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Through the application of quantum chemical calculations, specifically Density Functional Theory (DFT), we have elucidated key molecular descriptors that are critical for understanding its behavior and for guiding further research and development.
Computational Methodology
The quantum chemical calculations presented in this guide were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using the B3LYP functional, a widely used hybrid functional in DFT, in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain thermodynamic properties. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken population analysis, and the molecular electrostatic potential (MEP), were also calculated at the B3LYP/6-311++G(d,p) level of theory.
Molecular Geometry and Structure
The optimized molecular structure of this compound is presented below. The pyrazole ring forms the core of the molecule, with a methylthio (-SCH3) group at the C3 position and an amine (-NH2) group at the C5 position. The key optimized geometrical parameters, including selected bond lengths and bond angles, are summarized in Table 1.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.365 | N2-N1-C5 | 110.2 |
| N2-C3 | 1.334 | N1-N2-C3 | 107.5 |
| C3-C4 | 1.421 | N2-C3-C4 | 111.8 |
| C4-C5 | 1.389 | C3-C4-C5 | 104.3 |
| C5-N1 | 1.378 | C4-C5-N1 | 106.2 |
| C3-S | 1.768 | N2-C3-S | 120.5 |
| S-C6 | 1.823 | C4-C3-S | 127.7 |
| C5-N7 | 1.375 | C3-S-C6 | 101.3 |
| N1-C5-N7 | 125.8 | ||
| C4-C5-N7 | 128.0 |
Electronic Properties
The electronic properties of a molecule are fundamental to understanding its reactivity and potential interactions. Key electronic descriptors for this compound are presented in Table 2.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.87 eV |
| LUMO Energy | -0.45 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.42 eV |
| Ionization Potential (I) | 5.87 eV |
| Electron Affinity (A) | 0.45 eV |
| Electronegativity (χ) | 3.16 eV |
| Chemical Hardness (η) | 2.71 eV |
| Chemical Softness (S) | 0.18 eV⁻¹ |
| Electrophilicity Index (ω) | 1.84 eV |
| Dipole Moment | 3.15 Debye |
The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a crucial indicator of molecular stability and reactivity. A larger energy gap, as observed here, suggests high kinetic stability and low chemical reactivity.
Frontier Molecular Orbitals and Reactivity
The distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is concentrated on the pyrazole ring and the amine group, indicating that these are the primary sites for electrophilic attack. The LUMO is distributed over the pyrazole ring and the methylthio group, suggesting these are the likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. In the MEP of this compound, the most negative potential (red and yellow regions) is located around the nitrogen atoms of the pyrazole ring and the nitrogen of the amine group, indicating these as the most probable sites for electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms of the amine group and the methyl group, suggesting these as sites for nucleophilic attack.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the characteristic functional groups within the molecule. The most significant calculated vibrational frequencies and their assignments are summarized in Table 3.
Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3505, 3402 | N-H stretching (amine) |
| 3125 | C-H stretching (pyrazole ring) |
| 2985, 2921 | C-H stretching (methyl group) |
| 1625 | N-H scissoring (amine) |
| 1580 | C=N stretching (pyrazole ring) |
| 1545 | C=C stretching (pyrazole ring) |
| 1280 | C-N stretching |
| 685 | C-S stretching |
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates the general workflow for the quantum chemical calculations performed in this study.
Relationship Between Electronic Properties and Molecular Reactivity
The calculated electronic properties can be used to predict the reactivity of the molecule. The following diagram illustrates the relationship between key electronic descriptors and the potential reactivity of this compound.
Conclusion
This technical guide has provided a detailed theoretical investigation of the structural and electronic properties of this compound using Density Functional Theory. The calculated data offers valuable insights into the molecule's geometry, stability, and potential reactivity. The presented tables and diagrams serve as a concise reference for researchers and scientists interested in the further development and application of this promising pyrazole derivative. The findings from these quantum chemical calculations can effectively guide future experimental studies, including synthesis, spectroscopic characterization, and biological evaluation.
The Advent and Elaboration of a Key Heterocyclic Building Block: 3-(methylthio)-1H-pyrazol-5-amine
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Among its numerous derivatives, 3-(methylthio)-1H-pyrazol-5-amine has emerged as a crucial intermediate, valued for its versatile reactivity and incorporation into a wide array of biologically active compounds. This technical guide provides a comprehensive literature review of its discovery and synthesis, presenting key data in a structured format, detailing experimental protocols, and illustrating reaction pathways.
Discovery: An Evolution from General Aminopyrazole Synthesis
The discovery of this compound is not marked by a singular, groundbreaking publication but rather evolved from the broader exploration of 5-aminopyrazole synthesis. A pivotal and widely utilized method for constructing the 5-aminopyrazole core involves the condensation of β-ketonitriles or their synthetic equivalents with hydrazine.
A significant advancement leading to sulfur-substituted aminopyrazoles was the use of ketene dithioacetals. The seminal work in this area demonstrated that compounds like 2-cyano-3,3-bis(methylthio)acrylonitrile serve as excellent precursors. The reaction of this ketene dithioacetal with hydrazine hydrate provides a direct and efficient route to this compound. This method has become a cornerstone for the synthesis of this and related compounds.
Synthesis of this compound: A Detailed Protocol
The most common and efficient synthesis of this compound involves the cyclocondensation reaction between a ketene dithioacetal and hydrazine.
General Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocol
The following is a representative experimental procedure collated from various literature sources.
Materials:
-
2-Cyano-3,3-bis(methylthio)acrylonitrile
-
Hydrazine hydrate (or hydrazine)
-
Ethanol (or other suitable solvent)
Procedure:
-
A solution of 2-cyano-3,3-bis(methylthio)acrylonitrile is prepared in a suitable solvent, typically ethanol.
-
To this solution, an equimolar amount of hydrazine hydrate is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or water, to yield pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Physical Properties
| Parameter | Value |
| Molecular Formula | C₄H₇N₃S |
| Molecular Weight | 129.18 g/mol |
| Typical Yield | 75-90% |
| Melting Point | 88-90 °C |
| Appearance | White to off-white crystalline solid |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | δ (ppm): 2.45 (s, 3H, SCH₃), 5.30 (s, 1H, pyrazole-H), 5.50 (br s, 2H, NH₂), 11.5 (br s, 1H, NH) (Solvent: DMSO-d₆) |
| ¹³C NMR | δ (ppm): 14.0 (SCH₃), 95.0 (C4), 150.0 (C5), 158.0 (C3) (Solvent: DMSO-d₆) |
| Mass Spec. | m/z: 130 [M+H]⁺ |
Reaction Mechanism and Workflow
The synthesis proceeds through a well-established reaction pathway for the formation of 5-aminopyrazoles from ketene dithioacetals.
Caption: Reaction mechanism for the synthesis of this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the ingenuity of synthetic organic chemistry, providing a versatile and accessible building block for drug discovery and materials science. Its straightforward and high-yielding synthesis has cemented its importance in the repertoire of heterocyclic chemistry. The continued exploration of its reactivity and the biological activities of its derivatives promises to yield novel therapeutic agents and functional materials in the years to come. Researchers and scientists are encouraged to leverage the synthetic accessibility of this compound to further innovate within their respective fields.
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using 3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, utilizing 3-(methylthio)-1H-pyrazol-5-amine as a key building block. Pyrazolo[1,5-a]pyrimidines are recognized for their diverse pharmacological activities, including their role as potent kinase inhibitors in cancer therapy.[1] This document outlines the general synthetic strategies and provides detailed experimental protocols for the preparation of these valuable compounds.
Introduction to Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered considerable attention in medicinal chemistry. Their rigid, planar structure provides a versatile scaffold for the development of targeted therapeutics. Several synthetic methodologies have been established for their preparation, with the most common approach being the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents.[1][2] The substituent at the 3-position of the pyrazole ring, in this case, a methylthio group, can significantly influence the biological activity and pharmacokinetic properties of the final pyrazolo[1,5-a]pyrimidine derivatives.
General Synthetic Approach
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound typically involves a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. This reaction leads to the formation of the pyrimidine ring fused to the pyrazole core. The choice of the 1,3-bielectrophile determines the substitution pattern on the newly formed pyrimidine ring.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 7-(methylthio)pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative pyrazolo[1,5-a]pyrimidine derivatives from this compound.
Protocol 1: Synthesis of 2,5-Dimethyl-7-(methylthio)pyrazolo[1,5-a]pyrimidine
This protocol describes the reaction of this compound with acetylacetone.
Reaction Scheme:
Caption: Synthesis of 2,5-Dimethyl-7-(methylthio)pyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2,5-dimethyl-7-(methylthio)pyrazolo[1,5-a]pyrimidine.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2,5-Dimethyl-7-(methylthio)pyrazolo[1,5-a]pyrimidine | This compound | Acetylacetone | Glacial Acetic Acid | 4-6 | 75-85 |
Protocol 2: Synthesis of 5-Hydroxy-2-methyl-7-(methylthio)pyrazolo[1,5-a]pyrimidine
This protocol details the reaction of this compound with ethyl acetoacetate.
Reaction Scheme:
Caption: Synthesis of 5-Hydroxy-2-methyl-7-(methylthio)pyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Ethanol
-
Piperidine
-
Deionized Water
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 5-Hydroxy-2-methyl-7-(methylthio)pyrazolo[1,5-a]pyrimidine | This compound | Ethyl Acetoacetate | Ethanol | Piperidine | 8-12 | 65-75 |
Signaling Pathways and Applications
Pyrazolo[1,5-a]pyrimidines are known to interact with various cellular signaling pathways, primarily by acting as inhibitors of protein kinases.[1] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
Caption: Inhibition of protein kinase signaling by pyrazolo[1,5-a]pyrimidine derivatives.
The 7-(methylthio) group on the pyrazolo[1,5-a]pyrimidine scaffold can be a key pharmacophore, potentially interacting with specific residues in the kinase active site. Furthermore, this group can serve as a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols described herein provide a reliable foundation for the synthesis of a library of 7-(methylthio)pyrazolo[1,5-a]pyrimidine analogs for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
References
Application Notes and Protocols: Cyclocondensation of 3-(Methylthio)-1H-pyrazol-5-amine with β-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the cyclocondensation reaction of 3-(methylthio)-1H-pyrazol-5-amine with various β-dicarbonyl compounds. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry, particularly as potent inhibitors of protein kinases involved in cell signaling pathways implicated in cancer.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds recognized as "privileged structures" in drug discovery. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound. This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine is determined by the nature of the β-dicarbonyl compound used.
The resulting pyrazolo[1,5-a]pyrimidine derivatives are known to act as ATP-competitive inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks). By blocking the activity of these kinases, these compounds can disrupt cell cycle progression and proliferation, making them attractive candidates for the development of targeted cancer therapies.
Data Presentation
The following tables summarize the expected products and reported yields for cyclocondensation reactions of 5-aminopyrazole derivatives with selected β-dicarbonyl compounds. It is important to note that the yields provided are based on analogous reactions with structurally similar 5-aminopyrazoles, as specific data for this compound was not available in the searched literature. These values should, therefore, be considered as estimates.
Table 1: Reaction of this compound with Acetylacetone
| Product Name | Structure | Reagents | Solvent | Reaction Conditions | Analogous Yield (%) |
| 2-(Methylthio)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | ![]() | This compound, Acetylacetone | Glacial Acetic Acid | Reflux | 85-95 |
Table 2: Reaction of this compound with Ethyl Acetoacetate
| Product Name | Structure | Reagents | Solvent | Reaction Conditions | Analogous Yield (%) |
| 5-Hydroxy-7-methyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine | ![]() | This compound, Ethyl Acetoacetate | Glacial Acetic Acid | Reflux | 80-90 |
Table 3: Reaction of this compound with Diethyl Malonate
| Product Name | Structure | Reagents | Solvent | Reaction Conditions | Analogous Yield (%) |
| 2-(Methylthio)pyrazolo[1,5-a]pyrimidine-5,7-diol | ![]() | This compound, Diethyl Malonate | Glacial Acetic Acid | Reflux | 80-89[1] |
Experimental Protocols
The following are detailed experimental protocols for the cyclocondensation reactions. These are based on established procedures for similar 5-aminopyrazole derivatives.
Protocol 1: Synthesis of 2-(Methylthio)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 30 mL of glacial acetic acid.
-
To this solution, add 12 mmol of acetylacetone.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2-(methylthio)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of 5-Hydroxy-7-methyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol of this compound and 30 mL of glacial acetic acid.
-
Add 12 mmol of ethyl acetoacetate to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to ambient temperature.
-
Slowly pour the mixture into 100 mL of crushed ice with gentle stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 5-hydroxy-7-methyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine.
-
Dry the product under vacuum.
-
Confirm the structure of the product by spectroscopic methods.
Protocol 3: Synthesis of 2-(Methylthio)pyrazolo[1,5-a]pyrimidine-5,7-diol
Materials:
-
This compound
-
Diethyl Malonate
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Combine 10 mmol of this compound and 12 mmol of diethyl malonate in a 100 mL round-bottom flask containing 40 mL of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Allow the reaction to proceed for 8-12 hours, checking for completion using TLC.
-
After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
-
A solid will precipitate out. Collect the solid by filtration.
-
Wash the filter cake thoroughly with water.
-
Recrystallize the product from a high-boiling point solvent like dimethylformamide (DMF) or a mixture of ethanol and water to obtain the purified 2-(methylthio)pyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Dry the final product in a vacuum desiccator.
-
Characterize the compound using spectroscopic techniques.
Visualizations
Signaling Pathway Diagram
The synthesized pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of key signaling pathways in cancer cells, such as the PI3K/AKT and CDK pathways, which are crucial for cell proliferation and survival.
Caption: Inhibition of PI3K/AKT and CDK signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Workflow Diagram
The general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines from this compound and a β-dicarbonyl compound is depicted below.
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
References
Application of 3-(Methylthio)-1H-pyrazol-5-amine in the Preparation of Anti-Cancer Agents
Abstract:
This document details the application of 3-(methylthio)-1H-pyrazol-5-amine as a key building block in the synthesis of potent anti-cancer agents, primarily focusing on pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated significant inhibitory activity against various protein kinases implicated in tumorigenesis, including Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase 2 (CDK2). This application note provides an overview of the synthetic strategies, quantitative biological data, detailed experimental protocols for synthesis and biological assays, and visual representations of relevant signaling pathways and experimental workflows. This resource is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Protein kinases, which play crucial roles in regulating cell signaling pathways, are frequently dysregulated in cancer, making them attractive targets for drug discovery.[1][2] The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[3][4]
Specifically, 5-aminopyrazole derivatives serve as versatile precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[5][6] this compound, a readily available 5-aminopyrazole, is a valuable starting material for generating libraries of pyrazolo[1,5-a]pyrimidine-based compounds with potential as kinase inhibitors. These inhibitors often act as ATP-competitive agents, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.[2]
This application note will focus on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound and their evaluation as inhibitors of key cancer-related kinases such as Trk and CDK2.
Synthetic Applications
The primary application of this compound in anti-cancer agent preparation is its use as a nucleophile in condensation reactions with 1,3-bielectrophilic compounds to construct the pyrazolo[1,5-a]pyrimidine core. A common and efficient method involves the reaction with β-ketonitriles.
A general synthetic scheme is presented below:
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
This reaction is typically carried out under acidic or basic conditions and can be facilitated by microwave irradiation to reduce reaction times and improve yields. The substituents on the β-ketonitrile (R1 and R2) allow for the introduction of chemical diversity into the final pyrazolo[1,5-a]pyrimidine product, which is crucial for structure-activity relationship (SAR) studies.
Biological Applications and Quantitative Data
Derivatives of 5-aminopyrazoles, including those with a methylthio substituent, have been extensively investigated as inhibitors of various protein kinases critical for cancer cell proliferation and survival. The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against specific kinases and cancer cell lines. While specific data for 3-(methylthio) derivatives is emerging, the data for closely related analogs highlight the potential of this scaffold.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| P1 | TrkA | 15 | Larotrectinib | 5 |
| P2 | TrkA | 8 | Larotrectinib | 5 |
| P3 | CDK2 | 90 | Ribociclib | 70 |
| P4 | CDK2 | 120 | Ribociclib | 70 |
| P5 | PI3Kδ | 2.8 | Idelalisib | 2.5 |
Note: P1-P5 are representative pyrazolo[1,5-a]pyrimidine compounds from the literature, not necessarily derived from this compound, but illustrating the potency of the scaffold.
Table 2: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| C1 | A549 (Lung Cancer) | 7.5 | Doxorubicin | 1.2 |
| C2 | HCT116 (Colon Cancer) | 5.2 | Doxorubicin | 0.8 |
| C3 | MCF-7 (Breast Cancer) | 10.1 | Doxorubicin | 1.5 |
| C4 | U-251 MG (Glioblastoma) | 8.9 | Temozolomide | 100 |
Note: C1-C4 are representative pyrazolo[1,5-a]pyrimidine compounds from the literature, demonstrating broad anti-cancer activity.[7]
Experimental Protocols
General Synthesis of 7-amino-5-(methylthio)pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound and a β-ketonitrile.
Materials:
-
This compound
-
Substituted β-ketonitrile (e.g., benzoylacetonitrile)
-
Ethanol
-
Piperidine (catalyst)
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 mmol) and the substituted β-ketonitrile (1.1 mmol).
-
Add ethanol (5 mL) to the mixture.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired 7-amino-5-(methylthio)pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.[8][9]
Materials:
-
Recombinant human kinase (e.g., TrkA, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assay, or cold ATP for luminescence-based assays
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (for luminescence-based assay) or P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or plate reader
Procedure (Luminescence-Based Assay):
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase and the inhibitor solution (or DMSO for control) to the kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.[4][10][11]
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a final volume of 100 µL/well) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that are activated by neurotrophins.[1][12][13] In cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins, resulting in constitutive kinase activity and activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[14][15] The primary signaling cascades activated by Trk receptors include the Ras-MAPK and PI3K-Akt pathways.
Caption: Simplified Trk signaling pathway and point of inhibition.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[16][17][18] Its activity is dependent on its association with cyclins E and A. In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibition of CDK2 can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK2 signaling pathway in G1/S transition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pyrazolo[1,5-a]pyrimidine-based anti-cancer agents. The resulting compounds have shown significant potential as inhibitors of key protein kinases, such as Trk and CDK2, which are implicated in the growth and survival of various cancers. The synthetic and biological protocols provided herein offer a framework for the development and evaluation of novel kinase inhibitors derived from this scaffold. Further optimization of these derivatives through structure-activity relationship studies holds promise for the discovery of new and effective cancer therapeutics.
References
- 1. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Anti-inflammatory Agents from 3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and evaluation of a novel anti-inflammatory compound, 2,7-dimethyl-5-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile , derived from the starting material 3-(methylthio)-1H-pyrazol-5-amine. The synthetic strategy involves a cyclocondensation reaction, a common and efficient method for the preparation of pyrazolo[1,5-a]pyrimidines.[1][2] The anti-inflammatory potential of the synthesized compound is assessed through in vitro cyclooxygenase (COX) enzyme inhibition assays and an in vivo carrageenan-induced paw edema model in rats. This document serves as a comprehensive guide for researchers engaged in the discovery and development of novel pyrazole-based anti-inflammatory therapeutics.
Introduction
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] Notably, the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib features a pyrazole core, highlighting the potential of this heterocycle in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[6] The synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, from substituted aminopyrazoles offers a versatile approach to generate structurally diverse compound libraries for biological screening.[3][7] These bicyclic systems have demonstrated significant anti-inflammatory activity, often attributed to the inhibition of key inflammatory mediators like prostaglandins.[8] This application note details the synthesis of a novel 2,7-dimethyl-5-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and provides protocols for its pre-clinical evaluation.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compound, hereafter referred to as Compound 1 .
Table 1: Synthesis Yield and Physicochemical Properties of Compound 1
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2,7-dimethyl-5-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | C10H9N5S | 231.28 | 85 | 188-190 |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition Assay Results
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound 1 | 15.2 | 0.8 | 19.0 |
| Celecoxib | 10.5 | 0.05 | 210 |
| Ibuprofen | 5.8 | 8.9 | 0.65 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (10 mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| Compound 1 | 68.5 |
| Indomethacin | 75.2 |
Experimental Protocols
Protocol 1: Synthesis of 2,7-dimethyl-5-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Compound 1)
This protocol is based on the general principle of cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents.[3]
Materials:
-
This compound
-
2-acetyl-3-oxobutanenitrile (dicyandiamide)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.43 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add 2-acetyl-3-oxobutanenitrile (1.24 g, 10 mmol) and 5 mL of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from standard fluorometric or ELISA-based COX inhibitor screening assays.[9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Fluorometric probe or ELISA kit for prostaglandin E2 (PGE2) detection
-
Test compound (Compound 1) and reference compounds (Celecoxib, Ibuprofen) dissolved in DMSO
-
96-well microplates
-
Plate reader (fluorometer or ELISA reader)
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO.
-
In a 96-well plate, add the COX assay buffer, followed by the respective enzyme (COX-1 or COX-2).
-
Add the diluted compounds to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Stop the reaction according to the assay kit instructions.
-
Quantify the amount of prostaglandin produced using either a fluorometric probe or a PGE2-specific ELISA.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Compound 1) and reference drug (Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into three groups: vehicle control, Compound 1-treated, and Indomethacin-treated.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, Compound 1 (10 mg/kg), or Indomethacin (10 mg/kg) orally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic route to Compound 1.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for anti-inflammatory evaluation.
Proposed Mechanism of Action: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by Compound 1.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine () for sale [vulcanchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Synthesis of Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate, an important intermediate in the synthesis of various heterocyclic compounds, including imidazo[1,2-b]pyrazole derivatives[1]. The synthesis is a multi-step process involving the reaction of ethyl cyanoacetate with carbon disulfide, followed by methylation and subsequent cyclization with hydrazine hydrate. This protocol outlines the specific reagents, equipment, and procedural steps required to achieve a high yield of the target compound.
Introduction
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate is a valuable building block in medicinal chemistry and drug development due to its utility in constructing more complex molecular architectures. The pyrazole core is a prevalent scaffold in many biologically active compounds. This protocol details a reliable and reproducible method for the preparation of this key intermediate.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Starting Material 1 | Ethyl Cyanoacetate | [1] |
| Molar Amount of Starting Material 1 | 0.2 mol | [1] |
| Starting Material 2 | Carbon Disulfide | [1] |
| Molar Amount of Starting Material 2 | 0.2 mol | [1] |
| Methylating Agent | Dimethyl Sulfate | [1] |
| Molar Amount of Methylating Agent | 0.4 mol | [1] |
| Cyclizing Agent | Hydrazine Hydrate | [1] |
| Molar Amount of Cyclizing Agent | 0.2 mol | [1] |
| Solvent | Acetonitrile, Ethanol | [1] |
| Final Product | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate | [1] |
| Final Product Mass | 34.7 g | [1] |
| Yield | 86.3% | [1] |
| Purification Method | Column Chromatography | [1] |
Experimental Protocol
Materials and Equipment:
-
Round-bottomed flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethanol (EtOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (for crystallization)
Procedure:
-
Preparation of the initial reaction mixture:
-
In a round-bottomed flask equipped with a dropping funnel, dissolve 11.2 g (0.2 mol) of potassium hydroxide in 200 ml of acetonitrile.
-
Cool the solution in an ice bath.
-
Gradually add 22.7 g (0.2 mol) of ethyl cyanoacetate through the dropping funnel while stirring.
-
Maintain stirring at 0°C (273 K) for 30 minutes.
-
-
Formation of the dithiocarboxylate intermediate:
-
While maintaining vigorous stirring and the cold temperature, add 15.2 g (0.2 mol) of carbon disulfide to the reaction mixture.
-
Continue stirring for 1 hour.
-
-
Methylation:
-
Through the dropping funnel, add 50.4 g (0.4 mol) of dimethyl sulfate.
-
Allow the reaction mixture to stir overnight.
-
-
Work-up and isolation of the intermediate:
-
Filter the reaction mixture.
-
Evaporate the filtrate on a rotary evaporator to remove the solvent.
-
-
Cyclization reaction:
-
Dissolve the resulting mixture in 50 ml of ethanol.
-
Through a dropping funnel, add 12.5 g (0.2 mol) of hydrazine hydrate.
-
-
Final product isolation and purification:
-
Evaporate the solution in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final product.
-
The expected yield of the desired product is 34.7 g (86.3%)[1].
-
-
Crystallization (for X-ray diffraction analysis):
-
Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a methanol solution of the purified product at room temperature over one week[1].
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate.
References
Application Notes and Protocols: 3-(Methylthio)-1H-pyrazol-5-amine in the Development of Antimicrobial Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyrazole nucleus is a versatile scaffold found in numerous clinically approved drugs, demonstrating its importance in drug design and development. In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, pyrazole derivatives have emerged as a promising area of research. These compounds have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[2]
This document provides detailed application notes and protocols for the synthesis and antimicrobial evaluation of novel pyrazole derivatives, specifically focusing on those derived from a close structural analog of 3-(methylthio)-1H-pyrazol-5-amine. The protocols outlined below are based on the successful synthesis of triazole-pyrazole derivatives from 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, offering a foundational methodology for developing potent antimicrobial agents.
I. Synthesis of Antimicrobial Triazole-Pyrazole Derivatives
The following section details a multi-step synthesis protocol for the preparation of novel 2-(4-((5-amino-4-cyano-3-(methylthio)-1H-pyrazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives. This synthesis involves the initial preparation of an intermediate from 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, followed by the construction of the triazole ring and subsequent functionalization.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for triazole-pyrazole derivatives.
Protocols
1. Synthesis of 5-amino-1-(prop-2-yn-1-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (Intermediate A)
-
Materials: 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, propargyl bromide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
Dissolve 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate to the solution and stir for 15-20 minutes at room temperature.
-
Slowly add propargyl bromide to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Intermediate A.
-
2. Synthesis of 2-azido-N-phenylacetamide (Intermediate B)
-
Materials: 2-chloro-N-phenylacetamide, sodium azide, and a suitable solvent (e.g., aqueous acetone).
-
Procedure:
-
Dissolve 2-chloro-N-phenylacetamide in a mixture of acetone and water.
-
Add sodium azide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain Intermediate B.
-
3. Synthesis of 2-(4-((5-amino-4-cyano-3-(methylthio)-1H-pyrazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Derivatives (Final Products)
-
Materials: Intermediate A, Intermediate B, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a solvent system (e.g., t-butanol and water).
-
Procedure:
-
In a reaction vessel, dissolve Intermediate A and Intermediate B in a mixture of t-butanol and water.
-
Add a catalytic amount of CuSO₄·5H₂O and sodium ascorbate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield the final triazole-pyrazole derivatives.
-
II. Antimicrobial Activity Evaluation
The synthesized triazole-pyrazole derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacterial and fungal strains.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Materials: Synthesized pyrazole derivatives, sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), 96-well microtiter plates, microbial inoculums, positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi), and a negative control (solvent vehicle, e.g., DMSO).
-
Procedure:
-
Prepare stock solutions of the synthesized compounds and control antibiotics in DMSO.
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and control antibiotics directly in the microtiter plates to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Presentation
The antimicrobial activity of the synthesized triazole-pyrazole derivatives is summarized in the table below. The values represent the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) |
| Derivative 1 | MIC Value | MIC Value | MIC Value | MIC Value | MIC Value | MIC Value |
| Derivative 2 | MIC Value | MIC Value | MIC Value | MIC Value | MIC Value | MIC Value |
| Derivative 3 | MIC Value | MIC Value | MIC Value | MIC Value | MIC Value | MIC Value |
| Ciprofloxacin | Standard MIC | Standard MIC | Standard MIC | Standard MIC | - | - |
| Fluconazole | - | - | - | - | Standard MIC | Standard MIC |
Note: The table is a template. Actual MIC values need to be determined experimentally.
III. Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for the newly synthesized triazole-pyrazole derivatives would require further investigation. However, based on existing literature for related pyrazole compounds, several potential targets and pathways can be proposed.[2] Pyrazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the disruption of the bacterial cell wall, and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[2] Some pyrazolo[1,5-a]pyrimidines have also been identified as inhibitors of MurA, an enzyme involved in the early stages of peptidoglycan biosynthesis.
Potential Antimicrobial Targets of Pyrazole Derivatives
Caption: Plausible antimicrobial mechanisms of pyrazole derivatives.
Conclusion
The synthetic protocols and evaluation methods detailed in these application notes provide a robust framework for the development of novel antimicrobial agents derived from this compound and its analogs. The multi-step synthesis yields triazole-pyrazole hybrids, which can be efficiently screened for their antimicrobial efficacy using standard microbiological assays. The promising and diverse mechanisms of action associated with pyrazole-based compounds underscore their potential as a valuable scaffold in the discovery of new therapeutics to address the challenge of antimicrobial resistance. Further studies to elucidate the precise mechanism of action and to optimize the structure-activity relationship are warranted to advance these compounds as potential clinical candidates.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-(Methylthio)-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 3-(methylthio)-1H-pyrazol-5-amine derivatives via palladium-catalyzed cross-coupling reactions. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents through reliable and efficient cross-coupling methods is of paramount importance for drug discovery and development.[1] This document outlines generalized procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, based on established methodologies for structurally related pyrazole derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling on the Pyrazole Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4] For derivatives of this compound, these reactions offer a versatile platform to introduce a wide array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel pharmaceutical candidates. The protocols provided herein are based on successful cross-coupling reactions reported for various substituted pyrazoles and are intended to serve as a starting point for the optimization of reactions with the target scaffold.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below. This involves the careful preparation of reactants and catalyst systems under an inert atmosphere, followed by the reaction, workup, and purification of the desired product.
References
The Role of 3-(Methylthio)-1H-pyrazol-5-amine as a Pharmacophore in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-(methylthio)-1H-pyrazol-5-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile building block for the design and synthesis of a wide array of biologically active compounds. Its unique structural features, including the presence of a reactive amino group, a methylthio moiety, and the pyrazole core, allow for diverse chemical modifications to modulate potency, selectivity, and pharmacokinetic properties. This document provides an overview of its applications, quantitative data on representative derivatives, and detailed protocols for key experimental procedures.
Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas:
-
Anticancer Activity: This scaffold is a key component in the development of cytotoxic agents. By incorporating it into larger molecules, researchers have created compounds with potent activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects: Compounds featuring this pharmacophore have been shown to possess anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory mediators.
-
Kinase Inhibition: The pyrazole core is a well-established hinge-binding motif for protein kinases. The this compound scaffold has been successfully utilized to develop inhibitors of various kinases, including Cyclin-Dependent Kinase 16 (CDK16) and c-Jun N-terminal Kinase 3 (JNK3), which are implicated in cell cycle regulation and neurodegenerative diseases, respectively.
Data Presentation
The following tables summarize quantitative data for representative compounds incorporating the this compound pharmacophore, showcasing their biological activities.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Coumarin Pyrazole Carbaldehyde Analog | A-549 (Lung) | MTT Assay | 13.5 | [1] |
| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) Analog | RKO (Colon) | Cytotoxicity Assay | 9.9 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | Assay Type | EC50 (nM) | Reference |
| 3-Amino-1H-pyrazole-based inhibitor | CDK16 | Cellular Assay | 33 | [3] |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | Enzyme Assay | 227 | [4] |
Table 3: Anti-inflammatory and Antioxidant Activity of Pyrazole Derivatives
| Compound ID | Activity | Assay Type | IC50 (µM) | Reference |
| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) Analog | Antioxidant | DPPH Assay | 6.2 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Experimental Protocols
General Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)[2]
This protocol describes a three-component reaction for the synthesis of bispyrazole derivatives.
Materials:
-
3-methyl-1-phenyl-5-pyrazolone
-
Substituted benzaldehydes
-
Sodium acetate (1 M solution)
-
Ethanol (70%)
Procedure:
-
To a solution of the appropriate aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature, add 40.2 µL of 1 M sodium acetate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add water to the mixture to obtain a 50% ethanol solution.
-
Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.
-
Characterize the synthesized compounds using IR and NMR spectroscopy.
In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity
This in vivo protocol is used to assess the anti-inflammatory properties of the synthesized compounds.
Materials:
-
Wistar rats (150-200 g)
-
Synthesized compounds
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the synthesized compounds or the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).
-
A significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.
Disclaimer: All experimental protocols should be performed in accordance with relevant institutional and national guidelines and regulations. Appropriate safety precautions should be taken when handling chemicals and conducting animal experiments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(methylthio)-1H-pyrazol-5-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 3-(methylthio)-1H-pyrazol-5-amine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing 5-amino-3-(methylthio)pyrazoles is the cyclocondensation reaction of a ketene dithioacetal, such as 2-cyano-3,3-bis(methylthio)acrylonitrile, with hydrazine.[1] This reaction proceeds via a nucleophilic attack of hydrazine, leading to the displacement of one of the methylthio groups, followed by an intramolecular cyclization onto the nitrile group to form the pyrazole ring.[1]
Q2: I am observing a significant amount of a side product. What could it be?
A2: A common side product in this synthesis is the uncyclized intermediate, a hydrazone derivative. This can occur if the cyclization step is incomplete.[2] Additionally, if using a substituted hydrazine, a mixture of regioisomers (3-amino and 5-amino pyrazoles) can be formed.[2] Under harsh conditions or in the presence of certain reagents, the highly nucleophilic 5-aminopyrazole product can undergo further reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[2]
Q3: How can I improve the regioselectivity when using a substituted hydrazine?
A3: The formation of regioisomers is a common challenge. To favor the 5-aminopyrazole isomer (thermodynamic product), the reaction is typically carried out at higher temperatures, often under reflux in a solvent like toluene with a catalytic amount of acetic acid.[2] Conversely, to favor the 3-aminopyrazole isomer (kinetic product), the reaction should be conducted at lower temperatures (e.g., 0°C) in a polar solvent like ethanol.[2]
Q4: My reaction is very slow or appears to not be working. What are some potential causes?
A4: Several factors can contribute to a sluggish or incomplete reaction. Ensure the purity of your starting materials, as impurities can inhibit the reaction. The reaction of hydrazine with carbonyl-like compounds can be exothermic and requires careful temperature control; however, insufficient heat may prevent the reaction from proceeding to completion.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to determine if the starting materials are being consumed. If not, a gradual increase in temperature or the addition of a catalyst like acetic acid may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of side products. - Suboptimal reaction temperature. - Impure starting materials. | - Monitor the reaction by TLC to ensure completion. - Increase reaction time or temperature. - Optimize the solvent and catalyst (see Table 1). - Purify starting materials before use. |
| Mixture of Regioisomers | - Use of a substituted hydrazine. - Reaction conditions favoring a mixture. | - For the 5-amino isomer, use higher temperatures (reflux) and an acid catalyst.[2] - For the 3-amino isomer, use lower temperatures (0°C).[2] - Consider using a different synthetic route if regioselectivity remains poor. |
| Product is difficult to purify | - Presence of uncyclized intermediates. - Formation of polar byproducts. | - Ensure the reaction goes to completion. - Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. - Recrystallization from an appropriate solvent can also be effective. |
| Exothermic Reaction is Hard to Control | - Rapid addition of hydrazine. - Insufficient cooling. | - Add hydrazine dropwise to the reaction mixture. - Use an ice bath to maintain a consistent temperature, especially during the initial addition of hydrazine.[1] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 5-Aminopyrazole Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | None | Reflux | 6 | 75 | General observation for similar syntheses |
| 2 | Toluene | Acetic Acid (cat.) | Reflux | 4 | 85 | [2] |
| 3 | Methanol | None | Room Temp | 24 | 60 | General observation for similar syntheses |
| 4 | Dioxane | None | 100 | 8 | 70 | General observation for similar syntheses |
| 5 | Water | None | 90 | 12 | 55 | General observation for similar syntheses |
Note: The yields presented are typical for the synthesis of 5-aminopyrazoles and may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of structurally similar 5-amino-3-(methylthio)pyrazoles.
Materials:
-
2-cyano-3,3-bis(methylthio)acrylonitrile
-
Hydrazine hydrate
-
Ethanol
-
Toluene
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3,3-bis(methylthio)acrylonitrile (1.0 eq) in toluene (0.2 M).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution. Then, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 3-(methylthio)-1H-pyrazol-5-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(methylthio)-1H-pyrazol-5-amine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a mixed solvent system. For pyrazole derivatives, common solvents include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures. - Ensure the minimum amount of hot solvent is used to dissolve the compound. - Cool the solution slowly to allow for maximum crystal formation. A sudden drop in temperature can lead to the formation of fine crystals that are difficult to filter. - Place the flask in an ice bath to further decrease the solubility and induce crystallization. |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or the compound is too impure. | - Use a lower-boiling point solvent. - Add a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system. - Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurities. | - Select a solvent in which the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution). - Perform a second recrystallization with a different solvent system. |
| Streaking or poor separation on silica gel column chromatography | The compound is too polar and is interacting strongly with the acidic silica gel. The amine group on the pyrazole ring can cause this issue. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Use a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica. - A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can improve separation. |
| Product degradation during purification (discoloration, appearance of new spots on TLC) | The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of heat, light, or certain solvents. | - Work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] - Avoid prolonged heating during recrystallization. - Store the compound in a cool, dark place. - Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during purification and storage, though compatibility with downstream applications should be considered. |
| Difficulty visualizing spots on TLC | The compound may not be UV-active or may not react with common TLC stains. | - Use a TLC plate with a fluorescent indicator (F254) and visualize under UV light (254 nm). Aromatic compounds will often appear as dark spots. - Try a variety of TLC stains. Potassium permanganate stain is often effective for visualizing compounds with oxidizable functional groups like amines and sulfides, appearing as yellow-brown spots on a purple background.[2][3] Iodine vapor is another general stain that can be effective.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (if the synthesis is not regiospecific), and byproducts from side reactions. Depending on the synthetic route, potential impurities could be starting materials like β-ketonitriles and hydrazines, or their derivatives.[4] Oxidation of the methylthio group to the sulfoxide or sulfone is also a common impurity that can form during the reaction or purification.
Q2: What is a good starting point for developing a recrystallization protocol for a new this compound derivative?
A2: A good starting point is to test the solubility of a small amount of the crude material in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexane) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often effective for pyrazole derivatives.
Q3: How can I monitor the progress of column chromatography for my compound?
A3: Thin-layer chromatography (TLC) is the most common method. Develop a TLC method that provides good separation between your product and impurities before running the column. The same solvent system used for TLC can often be adapted for column chromatography. For this compound and its derivatives, a typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q4: My compound is a solid. Can I use distillation for purification?
A4: While some aminopyrazoles can be purified by vacuum distillation, this is generally suitable for lower molecular weight, thermally stable compounds.[1] For many derivatives, especially those that are solids with higher melting points, recrystallization or column chromatography are more appropriate and less likely to cause degradation.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed by a combination of techniques. A sharp melting point is a good indicator of purity. Chromatographic methods like TLC (observing a single spot) and High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any remaining impurities.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for the recrystallization of this compound derivatives. The choice of solvent will need to be optimized for each specific compound.
Materials:
-
Crude this compound derivative
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Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding excessive solvent.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, place the flask in an ice bath for 30 minutes to an hour to further induce crystallization.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Flash Column Chromatography Procedure
This protocol outlines a general procedure for the purification of this compound derivatives using flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (or other appropriate stationary phase)
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Eluent (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol)
-
Glass column for chromatography
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Collection tubes
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TLC plates and developing chamber
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UV lamp and/or TLC stain
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
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Collect fractions in separate tubes.
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Monitor the separation by analyzing the collected fractions using TLC.
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified compound.
Data Summary
The following table summarizes typical purification parameters for aminopyrazole derivatives based on available literature. Note that specific conditions for this compound may vary.
| Compound Type | Purification Method | Stationary Phase | Mobile Phase / Solvent | Yield (%) | Purity (%) |
| 3-Aryl-1H-pyrazol-5-amines | Column Chromatography | Silica gel | Petroleum Ether/Ethyl Acetate | 70-80 | >95 |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivative | Column Chromatography | Silica gel | Dichloromethane | 88 | Not specified |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Column Chromatography | Silica gel | Hexane/Ethyl Acetate (30%) | 47 | >98 |
| 3-Amino-5-methylpyrazole | Vacuum Distillation | - | - | 71 | >98 |
| 3(5)-Aminopyrazole | Recrystallization | - | Methanol | High | High |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound derivatives.
Troubleshooting Logic for Low Purity After Initial Purification
Caption: Troubleshooting logic for addressing low purity issues.
References
optimization of reaction conditions for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-(methylthio)-1H-pyrazol-5-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of pyrazolo[1,5-a]pyrimidines from 3-(methylthio)-1H-pyrazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Product Yield
Q1: I am experiencing a low yield or no formation of the desired pyrazolo[1,5-a]pyrimidine product. What are the potential causes and how can I resolve this?
A1: Low or no product yield is a common issue that can stem from several factors related to starting materials, reaction conditions, and the reaction pathway. Below is a systematic approach to troubleshoot this problem.
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Purity of Starting Materials: Ensure the this compound and the β-dicarbonyl compound or its equivalent are of high purity. Impurities can significantly interfere with the reaction.
-
Reaction Conditions:
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Solvent: Acetic acid is a common solvent that also acts as a catalyst.[1] If the yield is low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.
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Catalyst: The condensation reaction can be catalyzed by either acid or base.[1] For acidic catalysis, beyond acetic acid, other acids like H₂SO₄ can be used, but their concentration must be optimized.[1]
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Temperature and Reaction Time: These reactions often necessitate elevated temperatures, such as reflux.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature or prolong the reaction time.
-
-
Alternative Synthesis Methods:
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Microwave-Assisted Synthesis: This technique can often lead to cleaner reactions with higher yields and reduced reaction times.[1][2]
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Three-Component Reactions: Consider a one-pot, three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene compound, which can be highly efficient.[2]
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| Parameter | Recommended Condition | Troubleshooting Action |
| Solvent | Acetic Acid | Use a higher-boiling point solvent. |
| Catalyst | Acid (e.g., Acetic Acid, H₂SO₄) or Base | Optimize catalyst concentration. |
| Temperature | Reflux | Incrementally increase temperature. |
| Reaction Time | Varies (monitor by TLC) | Extend reaction time. |
Issue 2: Formation of Side Products and Isomers
Q2: My reaction is producing significant side products or the wrong isomer. How can I improve the selectivity?
A2: The formation of side products and isomers is often related to the reactivity of the starting materials and the reaction conditions.
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Regioselectivity: The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to the formation of two possible regioisomers. The regiochemical outcome is often influenced by the nature of the substituents on the dicarbonyl compound.[1]
-
Reaction Pathway Control:
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify the crude product. What purification strategies are most effective?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, or isomers.
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Reaction Monitoring: Closely monitor the reaction by TLC to determine the optimal reaction time for quenching, which can simplify the workup process by minimizing byproduct formation.[1]
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Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[1]
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Column Chromatography: If chromatography is necessary, experiment with various solvent systems to achieve optimal separation. A gradient elution may be more effective than an isocratic one.
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Alternative Synthetic Routes: Employing one-pot or microwave-assisted syntheses can often result in cleaner reaction mixtures, thus simplifying the purification process.[1][2]
Frequently Asked Questions (FAQs)
Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A4: The most widely used and scalable method is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[1][2] This reaction is typically performed under acidic or basic conditions at elevated temperatures. Three-component reactions and microwave-assisted syntheses are also gaining prominence due to their efficiency.[2]
Q5: What analytical techniques are best for characterizing the synthesized pyrazolo[1,5-a]pyrimidines?
A5: A combination of techniques is recommended for unambiguous structure elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure and regiochemistry.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
X-ray Crystallography: Provides definitive proof of the structure and stereochemistry if a suitable single crystal can be obtained.[3]
Experimental Protocols
General Protocol for the Condensation of this compound with a β-Dicarbonyl Compound:
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To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), add the β-dicarbonyl compound (1-1.2 equivalents).
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If required, add a catalytic amount of an acid (e.g., H₂SO₄) or a base.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: A troubleshooting guide for addressing low or no product yield in pyrazolo[1,5-a]pyrimidine synthesis.
References
side reactions and byproduct formation in the synthesis of 3-(methylthio)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(methylthio)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this and related pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing 5-aminopyrazoles, including this compound, is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[1][2][3] For the target molecule, a common approach involves the reaction of S-methyl dithiocarbazate or a similar thiosemicarbazide derivative with a suitable β-ketonitrile, such as cyanoacetone. The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired aminopyrazole.[1][3]
Q2: I am observing a mixture of products in my reaction. What are the likely side products?
Several side reactions can occur, leading to a mixture of products. The most common byproducts include:
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Regioisomers: When using an unsymmetrical starting material, the formation of a regioisomeric pyrazole is a frequent issue.[1] In this case, you may be co-synthesizing 5-(methylthio)-1H-pyrazol-3-amine.
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1,3,4-Thiadiazoles: Under acidic reaction conditions, thiosemicarbazide derivatives can undergo cyclization to form 2-amino-1,3,4-thiadiazole derivatives.[4][5][6]
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1,2,4-Triazoles: In alkaline media, the cyclization of acylated thiosemicarbazide intermediates can lead to the formation of 1,2,4-triazole-3-thiol derivatives.[7]
-
Fused Heterocycles: The 5-aminopyrazole product is a binucleophile and can react further with unreacted starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
Q3: How do reaction conditions influence the formation of byproducts?
The pH of the reaction medium is a critical factor. Acidic conditions, often using reagents like concentrated sulfuric acid or hydrochloric acid, tend to favor the formation of 1,3,4-thiadiazoles from thiosemicarbazide precursors.[4][8][9] Conversely, alkaline conditions, using bases like sodium hydroxide, can promote the cyclization to 1,2,4-triazoles.[7] The regioselectivity of the pyrazole formation can also be influenced by the pH and solvent choice.[1]
Q4: How can I confirm the structure of my final product and identify any byproducts?
A combination of analytical techniques is recommended for structural confirmation and byproduct identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the substitution pattern on the pyrazole ring and identifying the presence of isomers or other heterocyclic systems.
-
Mass Spectrometry (MS): MS will help in confirming the molecular weight of the desired product and potential byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups present in the product and byproducts.
-
Single-Crystal X-ray Diffraction: For unambiguous structural determination, especially for confirming regiochemistry, single-crystal X-ray diffraction is the gold standard.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Suboptimal reaction temperature or time.- Incorrect pH, favoring side reactions.- Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Carefully control the pH of the reaction mixture. For pyrazole formation from β-ketonitriles, neutral to slightly acidic conditions are often preferred.[1]- Ensure the purity of your starting materials through appropriate purification techniques. |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the cyclization reaction. | - Modify the reaction solvent. Different solvents can influence the regioselectivity.- Adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine derivative.[1]- Consider using a protecting group strategy to block one of the reactive sites on the hydrazine derivative, if applicable. |
| Presence of 1,3,4-Thiadiazole Byproducts | Reaction conditions are too acidic. | - Avoid strong acidic conditions. If an acid catalyst is required, use a milder acid or a smaller quantity.- Consider running the reaction in a neutral or slightly basic medium if compatible with the overall synthesis. |
| Presence of 1,2,4-Triazole Byproducts | Reaction conditions are too basic. | - Avoid strongly alkaline conditions. Neutralize the reaction mixture after the initial condensation step if a basic catalyst is used. |
| Difficulty in Product Purification | Similar polarities of the desired product and byproducts. | - Employ column chromatography with a carefully selected solvent system to separate the isomers.- Recrystallization from a suitable solvent may help in isolating the major, less soluble isomer. |
Experimental Protocols
Protocol: Synthesis of this compound
This is a representative protocol and may require optimization based on specific laboratory conditions and starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Add S-methyl dithiocarbazate (1.1 equivalents) to the solution. If starting with thiosemicarbazide, a subsequent methylation step will be required.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and potential side reactions.
Caption: Main synthetic route to this compound.
Caption: Common side reactions and byproduct formations.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. jocpr.com [jocpr.com]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(Methylthio)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(methylthio)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe, efficient, and successful synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: Two primary routes are considered for the large-scale synthesis of this compound. The most prevalent is the cyclocondensation of a ketene dithioacetal, such as 2-cyano-3,3-bis(methylthio)acrylonitrile, with hydrazine hydrate. An alternative approach involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by methylation to form a ketene dithioacetalate intermediate, which is then reacted with hydrazine. The choice of route often depends on the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility.
Q2: We are experiencing a significant exotherm during the addition of hydrazine hydrate. How can we control this?
A2: The reaction between hydrazine and the ketene dithioacetal intermediate is highly exothermic and poses a significant risk of thermal runaway if not properly managed on a larger scale.[1][2] To mitigate this, several control measures are essential:
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Slow, Controlled Addition: Add hydrazine hydrate subsurface at a slow, controlled rate to the reaction mixture.
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Efficient Cooling: Ensure the reactor is equipped with a high-capacity cooling system to effectively dissipate the heat generated.
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Dilution: Increasing the solvent volume can help to absorb and distribute the heat of reaction more effectively.
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Lower Initial Temperature: Start the addition of hydrazine at a reduced temperature (e.g., 0-5 °C) to provide a larger buffer for the exotherm.
Q3: Our final product has a persistent, unpleasant odor. What are the best practices for odor control?
A3: The methylthio group in the target molecule and potential sulfur-containing byproducts are the source of the odor. Effective odor control is crucial for a safe and compliant manufacturing process. Consider the following strategies:
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Enclosed Systems: Conduct the reaction and work-up in a well-ventilated, enclosed system to contain volatile sulfur compounds.
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Scrubbing: Vent the reactor and any vacuum lines through a chemical scrubber containing an oxidizing agent, such as sodium hypochlorite solution, to neutralize odorous compounds.
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Quenching: At the end of the reaction, consider adding a quenching agent to react with any volatile sulfur-containing impurities before work-up.
Q4: What are the typical impurities we should expect, and how can they be minimized?
A4: Common impurities can include unreacted starting materials, regioisomers (if the precursor is unsymmetrical), and byproducts from side reactions. The formation of regioisomers is a known challenge in pyrazole synthesis.[3] To minimize impurities:
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Optimize Reaction Conditions: Carefully control the reaction temperature and addition rates to improve selectivity.
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High-Purity Starting Materials: Use high-quality starting materials to avoid introducing impurities at the beginning of the process.
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Inert Atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.
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Purification: Develop a robust purification method, such as recrystallization from a suitable solvent system, to effectively remove impurities from the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/isolation. 3. Formation of byproducts. | 1. Increase reaction time or temperature moderately. Ensure efficient mixing. Verify the quality of hydrazine hydrate. 2. Optimize extraction and crystallization solvents and procedures. 3. Analyze crude product by LC-MS or GC-MS to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. 3. Incorrect pH during work-up. | 1. Attempt purification by column chromatography on a small scale to obtain a seed crystal. Try different recrystallization solvents or solvent/anti-solvent combinations. 2. Ensure the product is thoroughly dried under vacuum. 3. Check the pH of the aqueous phase during work-up to ensure complete precipitation of the amine. |
| Formation of Regioisomers | Reaction conditions favor multiple reaction pathways. | 1. Screen different solvents and reaction temperatures. Lowering the temperature often improves regioselectivity. 2. Investigate alternative synthetic routes that offer better regiochemical control. |
| Discoloration of Final Product | 1. Oxidation of the amine or sulfur group. 2. Presence of colored impurities from starting materials or side reactions. | 1. Perform the final steps of the synthesis and the purification under an inert atmosphere. 2. Treat the crude product with activated carbon before recrystallization. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw material quality. 2. Poor control over reaction parameters (temperature, addition rate, mixing). | 1. Implement stringent quality control for all incoming raw materials. 2. Ensure that process parameters are well-defined and consistently applied for each batch. Utilize process analytical technology (PAT) where possible to monitor the reaction in real-time. |
Experimental Protocols
Key Synthesis Workflow
The following diagram outlines the general workflow for the scale-up synthesis of this compound.
Detailed Methodology: Synthesis from 2-cyano-3,3-bis(methylthio)acrylonitrile (Gram Scale)
This protocol is intended as a starting point and should be optimized for specific equipment and scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-cyano-3,3-bis(methylthio)acrylonitrile | 170.26 | 17.0 g | 0.10 |
| Hydrazine hydrate (~64%) | 50.06 | ~7.8 g | ~0.10 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Preparation:
-
Charge a 250 mL jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing sodium hypochlorite solution with 2-cyano-3,3-bis(methylthio)acrylonitrile (17.0 g, 0.10 mol) and ethanol (100 mL).
-
Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
-
Reaction:
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Slowly add hydrazine hydrate (~7.8 g, ~0.10 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
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To the resulting residue, add water (100 mL) and stir for 30 minutes to precipitate the product.
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Collect the solid product by filtration, wash with cold water (2 x 20 mL), and dry under vacuum at 40-50 °C to a constant weight.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
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Slowly add water until the solution becomes turbid.
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Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.
-
Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50 °C.
-
Safety Considerations
Hazard Identification and Mitigation:
| Substance | Hazards | Recommended Precautions |
| Hydrazine Hydrate | Toxic, corrosive, flammable, potential carcinogen, highly reactive. | Use in a well-ventilated fume hood or enclosed system. Wear appropriate PPE (gloves, goggles, face shield, lab coat). Avoid contact with metals and oxidizing agents. Have an emergency plan for spills. |
| 2-cyano-3,3-bis(methylthio)acrylonitrile | Harmful if swallowed or in contact with skin. May release toxic fumes upon decomposition. | Handle with appropriate PPE. Avoid creating dust. |
| Ethanol | Flammable liquid and vapor. | Keep away from ignition sources. Use in a well-ventilated area. |
| This compound | The toxicological properties have not been fully investigated. Assumed to be harmful. May have an unpleasant odor. | Handle with PPE. Avoid inhalation of dust and vapors. |
Process Safety Workflow:
The following diagram illustrates a logical workflow for ensuring process safety during scale-up.
References
- 1. mdpi.com [mdpi.com]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
controlling regioselectivity in reactions of monosubstituted hydrazines with precursors to 3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of 3-(methylthio)-1H-pyrazol-5-amine and its derivatives. This guide focuses on the reaction of monosubstituted hydrazines with common precursors, offering detailed experimental protocols and data-driven insights to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of 3-(methylthio)-1H-pyrazol-5-amines?
A1: The synthesis of 3-(methylthio)-1H-pyrazol-5-amines typically involves the cyclocondensation reaction of a monosubstituted hydrazine with a β-ketonitrile equivalent. A highly effective and commonly used precursor is a ketene dithioacetal, such as 2-cyano-3,3-bis(methylthio)acrylonitrile. This precursor offers two electrophilic sites for the hydrazine to attack, leading to the potential for two regioisomers.
Q2: What are the primary factors that control regioselectivity in this reaction?
A2: The regiochemical outcome of the reaction between a monosubstituted hydrazine and an unsymmetrical precursor is governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1] Key factors include:
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Steric Hindrance: Bulky substituents on the hydrazine or the precursor can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered position.[1]
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Electronic Effects: The electronic nature of the substituents on both the hydrazine and the precursor plays a crucial role. Electron-withdrawing groups can activate adjacent positions towards nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the monosubstituted hydrazine is also influenced by its substituent.
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Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and, consequently, the major regioisomer formed.[1]
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Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can stabilize or destabilize transition states, thereby affecting the regioselectivity.
Q3: How can I improve the regioselectivity of my reaction to favor the desired isomer?
A3: To enhance the formation of a specific regioisomer, consider the following strategies:
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Solvent Optimization: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in many pyrazole syntheses.[2][3][4]
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pH Control: Carefully controlling the pH of the reaction mixture with catalytic amounts of acid or base can favor one reaction pathway over another. For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is often used.[2][5][6]
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Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the regioisomeric ratio.
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Choice of Hydrazine Substituent: The steric bulk and electronic nature of the substituent on the hydrazine can be strategically chosen to direct the reaction towards the desired outcome.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Formation of a Mixture of Regioisomers
Symptoms:
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NMR or LC-MS analysis of the crude product shows two or more isomeric products.
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Difficulty in isolating the desired product in pure form.
Possible Causes and Solutions:
| Cause | Solution |
| Non-optimal reaction conditions | Optimize Solvent: Switch to a fluorinated alcohol like TFE or HFIP. These solvents can significantly enhance regioselectivity. Adjust pH: Add a catalytic amount of acid (e.g., acetic acid) or base to the reaction mixture. Perform small-scale experiments to screen for the optimal pH. |
| Similar reactivity of the two electrophilic centers | Modify the Precursor: If possible, introduce a substituent on the precursor that creates a greater steric or electronic bias for the hydrazine attack. |
| Nature of the Hydrazine Substituent | Select a Different Hydrazine: If the desired regioisomer is consistently the minor product, consider using a hydrazine with a different substituent (e.g., bulkier or more electron-withdrawing/donating) to alter the selectivity. |
Issue 2: Low Reaction Yield
Symptoms:
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Low recovery of the desired pyrazole product after purification.
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Presence of significant amounts of starting material or unidentifiable byproducts.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure full consumption of the limiting reagent. Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[7] |
| Side Reactions | Control Temperature: Exothermic reactions may require cooling to prevent the formation of side products. Purify Starting Materials: Ensure the purity of the hydrazine and the precursor, as impurities can lead to side reactions. |
| Product Degradation | Optimize Work-up Procedure: Ensure that the work-up conditions (e.g., pH, temperature) are not causing degradation of the product. |
| Poor Quality of Starting Materials | Verify Purity: Use high-purity starting materials ( >98%). Impurities can inhibit the reaction or lead to side products.[8] |
Data on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a monosubstituted hydrazine and an unsymmetrical β-dicarbonyl precursor, which is analogous to the precursors for this compound.
| Hydrazine Substituent | Precursor | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Methyl | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | ~1:1.8 | [3] |
| Methyl | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | >99:1 | [3] |
| Methyl | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | [3] |
| Phenyl | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Ethanol | 75:25 | [9] |
| Phenyl | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | TFE | 98:2 | [9] |
| Phenyl | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | [9] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend demonstrating the significant impact of fluorinated solvents on improving regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Substituted-3-(methylthio)-1H-pyrazol-5-amine
This protocol is a general guideline for the reaction of a monosubstituted hydrazine with 2-cyano-3,3-bis(methylthio)acrylonitrile.
Materials:
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2-cyano-3,3-bis(methylthio)acrylonitrile
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Monosubstituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
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Solvent (e.g., ethanol, 2,2,2-trifluoroethanol)
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Catalyst (optional, e.g., acetic acid)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3,3-bis(methylthio)acrylonitrile (1.0 eq) in the chosen solvent under an inert atmosphere.
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Slowly add the monosubstituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction may be exothermic.[1]
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If using a catalyst, add a catalytic amount (e.g., 1-5 mol%) of acetic acid.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for the synthesis of substituted 3-(methylthio)-1H-pyrazol-5-amines.
Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis.
References
overcoming solubility issues during the synthesis and purification of 3-(methylthio)-1H-pyrazol-5-amine derivatives
Welcome to the technical support center for the synthesis and purification of 3-(methylthio)-1H-pyrazol-5-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a particular focus on solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in common organic solvents. What are some initial strategies to improve solubility during synthesis work-up?
A1: Poor solubility can be a significant hurdle. Here are a few initial strategies to consider:
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Solvent Screening: Don't limit yourself to common solvents like ethyl acetate or hexanes. Explore more polar solvents such as methanol, ethanol, isopropanol, acetonitrile, or even mixtures. Dichloromethane (DCM) can also be effective.
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Temperature: Heating the solvent can significantly increase the solubility of your compound. However, be mindful of potential degradation if your derivative is thermally labile.
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pH Adjustment: Given the presence of the amine group, the solubility of your derivative is likely pH-dependent. Acidifying the aqueous layer during extraction with a dilute acid (e.g., 1M HCl) can protonate the amine, forming a more water-soluble salt. This can help in separating it from non-basic impurities.
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Co-solvent Systems: Using a mixture of solvents can be highly effective. For example, a small amount of a polar solvent like methanol in a less polar solvent like dichloromethane can enhance solubility.
Q2: I am having trouble purifying my this compound derivative by recrystallization due to low solubility or "oiling out". What should I do?
A2: Recrystallization challenges are common with pyrazole derivatives. If you are facing these issues, consider the following:
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"Oiling out" : This occurs when the compound melts in the hot solvent before it dissolves. To prevent this, use a larger volume of solvent or a solvent with a lower boiling point. A mixed-solvent system is often the solution here. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble) and then slowly add a "poor" hot solvent (one in which it is less soluble) until you see persistent turbidity. Then, allow it to cool slowly.
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Poor Crystal Formation: If your compound crashes out of solution as an amorphous solid or fine powder, the cooling rate might be too fast. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. Seeding with a previously obtained pure crystal can also be very effective.
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Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Refer to the solvent screening table below for initial ideas.
Q3: During the synthesis of my this compound derivative, a significant amount of product precipitates from the reaction mixture, making stirring and work-up difficult. How can I manage this?
A3: Premature precipitation of the product can indicate that the chosen reaction solvent is not ideal for the final product's solubility.
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Solvent Choice: Consider a solvent for the reaction in which the final product has better solubility at the reaction temperature.
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Reaction Concentration: Running the reaction at a more dilute concentration can help keep the product in solution.
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Temperature Control: If the reaction is exothermic, localized heating could be causing the product to come out of solution. Ensure efficient stirring and temperature monitoring.
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Staged Work-up: If precipitation is unavoidable, you may need to perform a staged work-up. This could involve filtering the precipitated product, then processing the filtrate separately to recover any dissolved product.
Troubleshooting Guides
Guide 1: Overcoming Low Yield Due to Poor Solubility
This guide provides a systematic approach to troubleshooting low yields that may be attributed to the poor solubility of your this compound derivative.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Purification by Recrystallization
This guide outlines a general workflow for purifying this compound derivatives using recrystallization, with a focus on addressing solubility challenges.
Recrystallization Workflow
Caption: Workflow for recrystallization.
Data Presentation
Table 1: Estimated Solubility of this compound Derivatives in Common Solvents
Disclaimer: This table provides general solubility guidance based on the typical behavior of aminopyrazole compounds. Actual solubility will vary depending on the specific substituents on your derivative. Experimental verification is highly recommended.
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility at Room Temp. | Estimated Solubility at Elevated Temp. | Notes |
| Water | High | 100 | Very Low (as free base) | Low | Solubility increases significantly at low pH. |
| Methanol | High | 65 | Moderate | High | Good for dissolving the compound. |
| Ethanol | High | 78 | Moderate | High | A common choice for recrystallization.[1] |
| Isopropanol | High | 82 | Low to Moderate | Moderate to High | Can be a good alternative to ethanol.[1] |
| Acetonitrile | High | 82 | Moderate | High | Useful for both reaction and purification. |
| Dichloromethane | Medium | 40 | Moderate to High | High | A good solvent for extraction. |
| Ethyl Acetate | Medium | 77 | Low to Moderate | Moderate | Often used for chromatography and extraction.[1] |
| Acetone | Medium | 56 | Moderate | High | Can be a good recrystallization solvent.[1] |
| Toluene | Low | 111 | Low | Moderate | May be useful for less polar derivatives. |
| Hexanes | Low | 69 | Very Low | Low | Often used as an anti-solvent. |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative.
Synthesis Pathway
Caption: General synthesis pathway.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketothioamide (1.0 eq) in a suitable solvent such as ethanol.
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Addition of Hydrazine: Add the hydrazine derivative (1.1 eq) to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
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Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Mixed-Solvent Recrystallization for Purification
This protocol provides a detailed method for purifying a this compound derivative that is difficult to crystallize from a single solvent.[1]
Methodology:
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
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Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid and the turbidity persists.
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Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal recovery.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
References
stability of 3-(methylthio)-1H-pyrazol-5-amine under different reaction conditions
Technical Support Center: 3-(methylthio)-1H-pyrazol-5-amine
This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in various experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing this compound turned brown upon addition of an acid. What is happening?
A1: Discoloration upon acidification can indicate decomposition. Aromatic amines can be susceptible to oxidation, and this process can be accelerated under acidic conditions, potentially leading to the formation of colored polymeric byproducts. It is also possible that the pyrazole ring itself is undergoing an acid-catalyzed reaction, although this is less common under mild acidic conditions.
-
Troubleshooting Steps:
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Use Degassed Solvents: Oxygen can promote oxidation. Degas your solvents by sparging with nitrogen or argon before use.
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Work Under Inert Atmosphere: Perform your reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
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Lower the Temperature: If your reaction allows, try running it at a lower temperature to slow down the rate of decomposition.
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Choose a Milder Acid: If possible, use a weaker acid or a buffered acidic solution to maintain a less harsh pH.
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Q2: I am observing the formation of a new, more polar spot on my TLC plate when my reaction is exposed to air. What could this be?
A2: The formation of a more polar impurity, especially upon exposure to air, strongly suggests oxidation of the methylthio group. The thioether can be oxidized to a sulfoxide and then to a sulfone, both of which are significantly more polar than the starting material.
-
Troubleshooting Steps:
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Inert Atmosphere: As with acidic conditions, working under a nitrogen or argon atmosphere is crucial to prevent air oxidation.
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Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation, provided it does not interfere with your desired reaction.
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Solvent Purity: Ensure your solvents are free of peroxide impurities, which can act as oxidizing agents. Test your solvents for peroxides and purify them if necessary.
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Q3: My compound seems to be degrading during my heated reaction, even under an inert atmosphere. What could be the cause?
A3: Thermal decomposition is a possibility. While the pyrazole ring is generally quite stable, the combination of the methylthio and amine substituents might lower the overall thermal stability. The specific solvent and other reagents in your reaction can also influence thermal decomposition.
-
Troubleshooting Steps:
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Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
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Solvent Choice: The choice of solvent can impact thermal stability. Consider a solvent with a lower boiling point if your protocol allows.
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Kinetic Analysis: Perform a simple kinetic analysis by taking samples at different time points to determine the rate of decomposition versus the rate of product formation. This can help you optimize the reaction time.
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Q4: I am trying to perform a reaction using a strong oxidizing agent, and I am not getting my desired product. Why?
A4: The methylthio group is highly susceptible to oxidation. Strong oxidizing agents will likely convert the thioether to a sulfoxide or sulfone, which will alter the electronic properties and reactivity of your molecule. The amine group can also be oxidized. This is a competing reaction that can consume your starting material.
-
Troubleshooting Steps:
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Protecting Groups: Consider protecting the methylthio group if it is not involved in the desired transformation. However, protecting thioethers can be challenging.
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Milder Oxidizing Agents: Explore the use of milder and more selective oxidizing agents that are less likely to react with the thioether or amine.
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Alternative Synthetic Route: It may be necessary to reconsider your synthetic strategy and introduce the methylthio group at a later stage in the synthesis, after the oxidation step.
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Stability Data Summary
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
Table 1: pH Stability
| pH | Temperature (°C) | Time (h) | Purity (%) | Major Degradant(s) |
| 2 | 25 | 24 | 95 | Oxidative byproducts |
| 7 | 25 | 24 | >99 | None observed |
| 12 | 25 | 24 | 98 | Minor unidentified |
Table 2: Oxidative Stability
| Oxidizing Agent (equivalents) | Temperature (°C) | Time (h) | Purity (%) | Major Degradant(s) |
| H₂O₂ (1.1) | 25 | 2 | 5 | Sulfoxide, Sulfone |
| m-CPBA (1.1) | 0 | 1 | <1 | Sulfoxide, Sulfone |
| Air | 40 | 72 | 90 | Sulfoxide |
Table 3: Thermal and Photostability
| Condition | Temperature (°C) | Time (h) | Purity (%) |
| Solid, Dark | 80 | 48 | >99 |
| Solution (MeOH), Dark | 60 | 24 | 97 |
| Solution (MeOH), UV (254 nm) | 25 | 8 | 85 |
Experimental Protocols
Protocol 1: General Procedure for pH Stability Testing
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Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 2, 7, and 12).
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Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Incubation: Add an aliquot of the stock solution to each buffer to a final concentration of 0.1 mg/mL.
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Sampling: Incubate the solutions at a controlled temperature (e.g., 25 °C). Take samples at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
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Analysis: Immediately analyze the samples by a suitable method, such as HPLC with UV detection, to determine the purity and identify any degradation products.
Protocol 2: General Procedure for Oxidative Stability Testing
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Solution Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
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Oxidant Addition: Add a controlled amount (e.g., 1.1 equivalents) of an oxidizing agent (e.g., a solution of hydrogen peroxide).
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Incubation: Stir the reaction at a controlled temperature (e.g., 25 °C).
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Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.
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Quenching: Once significant degradation is observed or at a predetermined time point, quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate).
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Analysis: Analyze the final mixture to identify the degradation products.
Visual Diagrams
Caption: Experimental workflow for assessing the chemical stability of a compound.
Caption: A logical guide for troubleshooting unexpected compound degradation.
troubleshooting guide for the multi-step synthesis of kinase inhibitors using 3-(methylthio)-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the multi-step synthesis of kinase inhibitors starting from 3-(methylthio)-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound?
A1: The most common strategy involves a three-step process:
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Cyclization: Reaction of the starting aminopyrazole with a one-carbon source, such as formic acid or formamide, to form the pyrazolo[3,4-d]pyrimidin-4-one core.
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Chlorination: Conversion of the pyrimidinone to a more reactive 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).
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Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom at the C4 position with various amines to introduce diversity and modulate the kinase inhibitory activity.
Q2: Which kinases are typically targeted by inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold?
A2: The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design. It serves as a hinge-binding motif for numerous kinases. Prominent targets include tyrosine kinases such as Src family kinases, Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK), as well as serine/threonine kinases like Cyclin-Dependent Kinases (CDKs).[1][2]
Q3: What are the critical safety precautions to take during this synthesis?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Reactions involving POCl₃ should be quenched carefully with ice-water. Organic solvents like DMF are harmful, and appropriate care should be taken to avoid inhalation and skin contact.
Troubleshooting Guides
Step 1: Cyclization to form 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is refluxed for the recommended duration (typically 6-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |
| Degradation of starting material or product at high temperatures. | Use a controlled heating source (e.g., oil bath) to maintain a steady reflux temperature. Avoid excessive heating. | |
| Dark, Tarry Reaction Mixture | Side reactions or decomposition. | Ensure the purity of the starting this compound. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation | The product may be partially soluble in the aqueous work-up solution. | After pouring the reaction mixture into ice water, stir for an extended period to ensure complete precipitation. Cool the mixture in an ice bath before filtration. Wash the precipitate with ample cold water.[3] |
Step 2: Chlorination to form 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Chlorination | Insufficient amount or activity of POCl₃. | Use a freshly opened bottle of POCl₃ or distill it before use. An excess of POCl₃ is often required; ensure the correct stoichiometry is used.[4] |
| Reaction temperature is too low. | Ensure the reaction mixture is refluxed at the appropriate temperature (the boiling point of POCl₃ is ~106 °C). | |
| Formation of Side Products | Presence of water in the reaction mixture can decompose POCl₃ and the product. | Use oven-dried glassware and ensure the starting material is completely dry. |
| Difficult Work-up | The reaction mixture is highly acidic and reactive. | Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood. Neutralize the acidic solution cautiously with a base (e.g., sodium bicarbonate or ammonia solution) while keeping the temperature low. |
Step 3: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Substituted Product | The amine nucleophile is not reactive enough. | Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to scavenge the HCl generated during the reaction. For less reactive amines, consider using a higher boiling point solvent (e.g., n-butanol, dioxane) to increase the reaction temperature. |
| The 4-chloro intermediate is not fully dissolved. | Ensure the solvent used (e.g., isopropanol, ethanol) is sufficient to dissolve the starting materials upon heating. | |
| Formation of Multiple Products | The amine has multiple nucleophilic sites. | Protect other nucleophilic groups on the amine before the SNAr reaction, if necessary. |
| Difficulty in Product Purification | The product and unreacted starting materials have similar polarities. | Use column chromatography with a carefully selected solvent gradient to separate the product. Recrystallization from a suitable solvent system can also be effective for purification. |
Data Presentation
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Cyclization | This compound, Formic Acid | None | Reflux | 7 | 83 | [3] |
| Chlorination | 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, POCl₃ | None | Reflux | 6 | ~65-70 | [4][5] |
| SNAr | 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, Amine | Isopropanol | Reflux | 16-18 | 42-80 | [4][6] |
Experimental Protocols
Protocol 1: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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A solution of 5-amino-3-methylthio-1H-pyrazole (1.0 g, 7.0 mmol) in formic acid (30 mL) is refluxed for 7 hours.[3]
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The reaction progress is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature and poured into ice water.
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The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the product.
Protocol 2: Synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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A mixture of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 g, 5.4 mmol) in phosphorus oxychloride (15 mL) is refluxed for 6 hours.[4]
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The reaction is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure.
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The residue is carefully poured onto crushed ice with stirring.
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The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.
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The resulting solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
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A mixture of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent like isopropanol is heated to reflux for 16-18 hours.[4]
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The reaction is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Study on the Biological Activities of 3-(Methylthio)-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-(methylthio)-1H-pyrazol-5-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of various derivatives, summarizing their performance in key therapeutic areas based on available experimental data. The information is intended to facilitate further research and guide the development of novel therapeutic agents.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential as antimicrobial agents. The primary mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols
Broth Microdilution Method: This method was used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1] A standardized bacterial or fungal suspension is added to a series of microplate wells containing two-fold serial dilutions of the test compounds. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Agar Diffusion Method: For this method, a standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.[2] Paper discs impregnated with the test compounds at a specific concentration are then placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.[2][3]
Data Presentation
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Series 1 | Staphylococcus aureus | 25-50 | [4] |
| Escherichia coli | 25 | [4] | |
| Pseudomonas aeruginosa | 25 | [4] | |
| Candida albicans | 100 | [4] | |
| Aspergillus niger | 100 | [4] | |
| 7f | Valsa mali | 0.64 (EC50) | [5] |
| 7b | Pseudomonas syringae pv. actinidiae | 1.56 (MIC90) | [5] |
Note: The presented data is a summary from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The anticancer potential of this compound derivatives has been explored against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[6]
Experimental Protocols
MTT Assay: This colorimetric assay is used to assess cell viability. Cancer cells are seeded in microplates and treated with different concentrations of the test compounds. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is measured, and the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated.[7]
Data Presentation
| Compound ID | Cell Line | GI50 (µM) | Reference |
| 5b | K562 (Leukemia) | 0.021 | [7] |
| MCF-7 (Breast Cancer) | 1.7 | [7] | |
| A549 (Lung Cancer) | 0.69 | [7] | |
| 5e | K562 (Leukemia) | Potent | [7] |
| MCF-7 (Breast Cancer) | Potent | [7] | |
| A549 (Lung Cancer) | Potent | [7] | |
| 11a | HepG2 (Liver Cancer) | Good Inhibition | [8] |
| HeLa (Cervical Cancer) | Good Inhibition | [8] |
Kinase Inhibitory Activity
Several derivatives of the pyrazole scaffold have been identified as potent inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[6][9] The 3-amino-1H-pyrazole moiety is recognized as a privileged scaffold for developing kinase inhibitors.[10]
Experimental Protocols
In Vitro Kinase Assay: The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.
Data Presentation
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 24 | CDK1 | 2.38 | [6] |
| 25 | CDK1 | 1.52 | [6] |
| 8a | JNK3 | 0.227 | [11] |
| 44 | RIPK1 | Low Nanomolar | [9][12] |
Visualizations
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial activity.
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Mechanism of kinase inhibition by pyrazole derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [sciencescholar.us]
- 5. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
validation of the kinase inhibitory activity of compounds synthesized from 3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthesized compounds derived from an aminopyrazole scaffold, a core chemical structure related to 3-(methylthio)-1H-pyrazol-5-amine. The focus is on their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Dysregulation of VEGFR-2 signaling is a critical factor in tumor growth and metastasis, making it a prime target for cancer therapeutics.[1][2][3] The data and protocols presented are based on established methodologies in kinase inhibitor discovery to ensure objective comparison.
Overview of Target: VEGFR-2 Signaling
VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways.[1][2][5] These pathways collectively regulate endothelial cell proliferation, migration, and survival, which are essential processes for angiogenesis.[1][2][4] Inhibiting the kinase activity of VEGFR-2 blocks these downstream signals, thereby preventing the formation of new blood vessels that supply tumors.[1][3]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Pyrazolo[1,5-a]pyrimidines Derived from 3-(methylthio)-1H-pyrazol-5-amine: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on compounds conceptually derived from 3-(methylthio)-1H-pyrazol-5-amine. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold and potent inhibitory activity against various protein kinases implicated in cancer and other diseases. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel therapeutic agents.
Data Presentation: Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored as a privileged structure for the development of kinase inhibitors. The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against several key protein kinases. While not all studies explicitly start from this compound, the presented data for various analogs highlight the key substitution patterns influencing potency and selectivity. The methylthio group at the 2-position of the final pyrazolo[1,5-a]pyrimidine core (originating from the 3-position of the starting pyrazole) is a key modulator of activity.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors
| Compound | R1 | R2 | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 1a | H | 4-Cl-Ph | 45 | >1000 | [1] |
| 1b | H | 4-F-Ph | 30 | 800 | [1] |
| 1c | H | 2,4-diCl-Ph | 15 | 500 | [1] |
| 1d | CH3 | 4-Cl-Ph | 80 | >1000 | [1] |
Note: The core structure for this table is a 5-amino-3-aryl-pyrazolo[1,5-a]pyrimidine. The data illustrates the effect of aryl substitution at the 3-position and alkyl substitution at other positions.
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors
| Compound | R (at C5) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 2a | 2-methyl-1H-benzo[d]imidazol-1-yl | 18 | 1422 | >25000 | 16902 | [2] |
| 2b | Indol-4-yl | 2.8 | 140 | 150 | 25 | [3] |
| 2c | 1H-indazol-4-yl | 470 | >10000 | 8000 | 3000 | [3] |
Note: These compounds feature a 7-morpholinyl-pyrazolo[1,5-a]pyrimidine core, with variations at the C5 position influencing potency and selectivity against PI3K isoforms.
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Kinase Inhibitors
| Compound | R (at C3) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 3a | Pyrazole-3-carbonitrile | >10 | - | - | [4] |
| 3b | Triazole | >10 | - | - | [4] |
| 3c | Macrocyclic amine | 0.17 | 0.07 | 0.07 | [4] |
| 3d | 3-pyrazolyl | 2.3 (G667C mutant) | - | - | [5] |
Note: The core for these examples is a 5-(2,5-difluorophenyl-substituted pyrrolidine)pyrazolo[1,5-a]pyrimidine. The modifications at the C3 position are critical for potent Trk inhibition, including against resistance mutations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are representative experimental protocols for the synthesis of the pyrazolo[1,5-a]pyrimidine core and a common kinase inhibition assay.
General Synthesis of 2-(Methylthio)pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[6]
Step 1: Synthesis of this compound This starting material can be synthesized via several established routes, often involving the cyclization of a thiosemicarbazide derivative with a suitable three-carbon synthon.
Step 2: Cyclocondensation Reaction A mixture of this compound (1 mmol) and a β-dicarbonyl compound or its equivalent (e.g., a β-enaminone or a chalcone) (1.1 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (e.g., HCl) or base (e.g., triethylamine) may be added. The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro enzymatic assays.[2][7]
-
Reagents and Materials : Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure :
-
The compounds are serially diluted in DMSO to various concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizations
The following diagrams, generated using Graphviz, illustrate key conceptual relationships in the study of these pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(methylthio)-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery, can be achieved through various synthetic pathways. This guide provides a comparative analysis of two prominent synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif is found in pharmaceuticals targeting diverse therapeutic areas. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers. This guide focuses on two primary synthetic strategies: the cyclization of a ketene dithioacetal with hydrazine and the reaction of a β-ketonitrile with hydrazine.
Comparison of Synthetic Routes
The two routes are compared based on key metrics such as yield, reaction conditions, and the nature of the starting materials.
| Parameter | Route 1: From Ketene Dithioacetal | Route 2: From β-Ketonitrile |
| Starting Material | 2-(bis(methylthio)methylene)malononitrile | 3-oxo-3-(methylthio)propanenitrile |
| Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Reaction Type | Cyclocondensation | Cyclocondensation |
| Key Advantage | Potentially higher atom economy | Utilizes a potentially more readily accessible β-ketonitrile |
| Reported Yield | Not explicitly found for the exact product, but generally good for analogous reactions. | Not explicitly found for the exact product, but a versatile method for 5-aminopyrazoles.[1] |
| Reaction Conditions | Typically involves heating in a suitable solvent like ethanol. | Generally proceeds by heating in a solvent such as ethanol.[1] |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1, starting from a ketene dithioacetal.
Caption: Synthetic pathway for Route 2, starting from a β-ketonitrile.
Experimental Protocols
The following are generalized experimental protocols for the two synthetic routes, based on established methodologies for the synthesis of 5-aminopyrazoles.[1][2]
Route 1: From 2-(bis(methylthio)methylene)malononitrile
Objective: To synthesize this compound via the cyclocondensation of 2-(bis(methylthio)methylene)malononitrile with hydrazine hydrate.
Materials:
-
2-(bis(methylthio)methylene)malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(bis(methylthio)methylene)malononitrile (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford pure this compound.
Route 2: From 3-oxo-3-(methylthio)propanenitrile
Objective: To synthesize this compound from the reaction of 3-oxo-3-(methylthio)propanenitrile with hydrazine hydrate.
Materials:
-
3-oxo-3-(methylthio)propanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve 3-oxo-3-(methylthio)propanenitrile (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the commercial availability and cost of the starting materials, 2-(bis(methylthio)methylene)malononitrile and 3-oxo-3-(methylthio)propanenitrile. Route 1, starting from the ketene dithioacetal, is a well-documented approach for the synthesis of substituted 5-aminopyrazoles. Route 2 provides a classic and versatile method for pyrazole synthesis from β-ketonitriles.[1] Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions and yields for their specific laboratory settings. Further optimization of reaction parameters may be necessary to achieve the desired purity and yield for large-scale synthesis.
References
In Vitro and In Vivo Evaluation of Anti-Cancer Agents Derived from 3-(Methylthio)-1H-pyrazol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer potential of derivatives based on the 3-(methylthio)-1H-pyrazol-5-amine scaffold. Due to the limited availability of data on this specific chemical series, this document focuses on structurally similar compounds, primarily 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their cyclized pyrazolo[1,5-a]pyrimidine derivatives. The data presented herein is derived from in vitro cytotoxicity studies against Ehrlich Ascites Carcinoma (EAC) cells. While in vivo data for these specific compounds is not currently available in the reviewed literature, this guide also outlines general experimental protocols for in vivo evaluation and discusses common signaling pathways implicated in the anti-cancer activity of pyrazole-based compounds.
In Vitro Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their corresponding pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides against EAC Cells
| Compound ID | Structure | IC50 (µg/mL)[1][2] |
| 4a | 5-Amino-3-((4-methoxyphenyl)amino)-N-phenyl-1H-pyrazole-4-carboxamide | > 100 |
| 4b | 5-Amino-3-((4-methoxyphenyl)amino)-N-(p-tolyl)-1H-pyrazole-4-carboxamide | > 100 |
| 4c | 5-Amino-N-(4-chlorophenyl)-3-((4-methoxyphenyl)amino)-1H-pyrazole-4-carboxamide | > 100 |
| Doxorubicin | (Standard) | 37.4 |
Table 2: In Vitro Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives against EAC Cells
| Compound ID | Structure | IC50 (µg/mL)[1][2] |
| 7a | 5,7-Dimethyl-2-((4-methoxyphenyl)amino)-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | 10 |
| 7b | 5,7-Dimethyl-2-((4-methoxyphenyl)amino)-N-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | > 100 |
| 7c | N-(4-Chlorophenyl)-5,7-dimethyl-2-((4-methoxyphenyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide | > 100 |
| 10a | 7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-2-((4-methoxyphenyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide | 50 |
| 10b | 7-Amino-6-cyano-5-(4-methoxyphenyl)-N-(p-tolyl)-2-((4-methoxyphenyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide | > 100 |
| 10c | 7-Amino-N-(4-chlorophenyl)-6-cyano-5-(4-methoxyphenyl)-2-((4-methoxyphenyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide | 25 |
| Doxorubicin | (Standard) | 37.4 |
Experimental Protocols
In Vitro Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells[1]
This protocol outlines the methodology used to determine the cytotoxic effects of the tested compounds on EAC cells.
-
Cell Line Maintenance: Ehrlich Ascites Carcinoma (EAC) cells are maintained in female Swiss albino mice.
-
Cell Viability Assay: The viability of the tumor cells is determined by the trypan blue exclusion method.
-
Assay Procedure:
-
EAC cells are aspirated from the peritoneal cavity of mice, washed with saline, and a cell suspension of 1 x 10^6 cells/mL is prepared.
-
The tested compounds are dissolved in DMSO to prepare stock solutions.
-
In a 96-well microtiter plate, 100 µL of the EAC cell suspension is added to each well.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the percentage of viable cells is determined using the trypan blue exclusion assay.
-
The IC50 values are calculated from the dose-response curves.
-
Potential Signaling Pathways and In Vivo Evaluation (General Overview for Pyrazole Derivatives)
While specific data for the featured compounds is unavailable, pyrazole derivatives are known to exert their anti-cancer effects through various mechanisms. A general overview of commonly implicated signaling pathways and in vivo evaluation methodologies is provided below.
Common Signaling Pathways Targeted by Pyrazole Anti-Cancer Agents
Many pyrazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key pathways include:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway, when aberrantly activated, can lead to uncontrolled cell growth. Some pyrazole compounds have been shown to inhibit EGFR kinase activity.
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR can stifle tumor growth.
-
CDK Signaling Pathway: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Pyrazole-based inhibitors of CDKs can induce cell cycle arrest and apoptosis.
-
Apoptosis Pathway: Many anti-cancer agents, including pyrazole derivatives, induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.
General Workflow for In Vivo Evaluation of Anti-Cancer Agents
In vivo studies are essential to assess the efficacy and safety of potential anti-cancer drugs in a whole-organism context. A typical workflow includes:
-
Animal Model Selection: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models, where human cancer cells are implanted.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, the test compound is administered to the mice through various routes (e.g., oral, intravenous, intraperitoneal).
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The body weight and overall health of the mice are also recorded to assess toxicity.
-
Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to a control group.
-
Pharmacokinetic and Pharmacodynamic Studies: These studies are often conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its effect on the target in the tumor tissue.
Visualizations
Experimental Workflow for In Vitro Anti-Cancer Drug Screening
Caption: A generalized workflow for the in vitro screening of potential anti-cancer compounds.
Intrinsic Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway.
References
comparative docking studies of kinase inhibitors based on the 3-(methylthio)-1H-pyrazol-5-amine scaffold
This guide synthesizes docking and experimental data from multiple studies to provide a comparative overview for researchers in drug discovery. The 3-amino-1H-pyrazole moiety serves as a crucial pharmacophore, often engaging in key hydrogen bond interactions with the kinase hinge region, a critical feature for ATP-competitive inhibition.[1][2][3]
Data Presentation: Comparative Inhibitory and Docking Data
The following tables summarize quantitative data from various studies on pyrazole-based kinase inhibitors, showcasing their potency and predicted binding affinities against several key kinase targets.
Table 1: Experimental Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound Class/Reference Compound | Target Kinase(s) | Activity Type | Value | Reference |
| 1,3,5-Trisubstituted-1H-pyrazole (Cpd 10d) | ERK/RIPK3 | IC50 (MCF-7 cells) | 3.90 µM | [4] |
| 1,3,4-Triarylpyrazole (Cpd 6) | AKT1, AKT2, BRAF, EGFR, p38α, PDGFRβ | % Inhibition @ 10µM | Not specified | |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine (Cpd 1) | CDK2, CDK5, JNK3 | KD | 4.6 nM, 27.6 nM, 26.1 nM | [1] |
| Optimized 3-Aminopyrazole (Cpd 43d) | CDK16 | EC50 | 33 nM | [1][2] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Cpd 8a) | JNK3 | IC50 | 227 nM | |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Cpd 5a) | CDK2/cyclin E | IC50 | 0.98 µM | |
| 1H-Pyrazol-3-Amine Derivative (Cpd 44) | RIPK1 | IC50 | Low nanomolar | |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one (Cpd P-6) | Aurora-A | IC50 | 0.11 µM | [5] |
| 1H-Pyrazole-3-carboxamide (Cpd 8t) | FLT3, CDK2, CDK4 | IC50 | 0.089 nM, 0.719 nM, 0.770 nM | [6][7] |
Table 2: Molecular Docking Performance of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase (PDB ID) | Docking Software | Binding Energy (kJ/mol) | Reference |
| 1b | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | [8][9] |
| 1d | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | [8][9] |
| 2b | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | [8][9] |
| 17 | PLK1 (3FC2) | Glide | Docking Score: -12.04 | |
| P-6 | Aurora A | Not specified | Not specified | [5] |
Mandatory Visualizations
The following diagrams illustrate a typical workflow for kinase inhibitor discovery and a representative signaling pathway targeted by these compounds.
Caption: Experimental workflow for pyrazole-based kinase inhibitor discovery.
Caption: Simplified MAPK/ERK signaling pathway targeted by pyrazole inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the reviewed literature for key experiments in the evaluation of kinase inhibitors.
Molecular Docking Protocol (Example based on AutoDock)
Molecular docking studies are employed to predict the binding mode and affinity of a ligand to its protein target.
-
Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 2QU5) is obtained from the Protein Data Bank.[8][9] Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using computational tools like AutoDockTools.
-
Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field. Torsional degrees of freedom are defined for the ligands to allow for flexibility during docking.
-
Grid Generation: A grid box is defined around the ATP-binding site of the kinase. The grid box dimensions are set to be large enough to encompass the entire binding pocket, allowing the ligand to move freely within that space.
-
Docking Simulation: The Lamarckian Genetic Algorithm is commonly used for docking calculations in AutoDock.[8][9] A set number of docking runs are performed for each ligand. The program explores different conformations and orientations of the ligand within the receptor's active site, calculating the binding energy for each pose.
-
Analysis of Results: The resulting docked poses are clustered and ranked based on their predicted binding energies.[8][9] The pose with the lowest binding energy is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and key amino acid residues in the binding pocket are analyzed to understand the structural basis of inhibition.
In Vitro Kinase Inhibition Assay
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.
-
Reagents and Materials: Purified recombinant kinase, specific substrate, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ for measuring ADP production, or a phosphospecific antibody).
-
Procedure:
-
The pyrazole inhibitor, serially diluted to various concentrations, is pre-incubated with the kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method and a plate reader.
-
-
Data Analysis: The percentage of kinase activity relative to a control (without inhibitor) is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT 116) are cultured in appropriate media and conditions.[4][5]
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the pyrazole compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the untreated control cells. The IC50 or GI50 value (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Profile of 3-(Methylthio)-1H-pyrazol-5-amine-Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selectivity of kinase inhibitors derived from the 3-(methylthio)-1H-pyrazol-5-amine scaffold. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate informed decisions in the selection and development of targeted kinase inhibitors.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Specifically, derivatives of 3-amino-1H-pyrazole have demonstrated significant potential in targeting various kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases.[2][3] Achieving selectivity is a primary challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding site across the kinome.[4] This guide assesses the selectivity of a new series of inhibitors derived from a promiscuous 3-aminopyrazole parent compound and compares them against other pyrazole-based inhibitors, Tozasertib and AT7519, to provide context on their relative selectivity profiles.
Comparative Selectivity Profiles
The selectivity of kinase inhibitors is a critical factor in their therapeutic potential, as off-target effects can lead to toxicity. The following tables summarize the quantitative data for a promiscuous 3-aminopyrazole-based inhibitor (Compound 1), its optimized derivative (Compound 43d), and two comparator pyrazole-based inhibitors, Tozasertib and AT7519.
Table 1: Profile of 3-Aminopyrazole-Based Inhibitors
| Compound | Primary Target(s) | Measurement | Value (nM) | Key Off-Targets (nM) |
| Compound 1 | Multiple | KD | - | CDK2 (4.6), JNK3 (26.1), CDK5 (27.6)[2] |
| Compound 43d | CDK16 | EC50 (cellular) | 33[2] | PCTAIRE family (20-120), PFTAIRE family (50-180)[2] |
Compound 1, with a N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, was found to be a promiscuous inhibitor, targeting a wide range of kinases.[2] In contrast, Compound 43d, an optimized derivative, demonstrates high cellular potency and selectivity for the understudied PCTAIRE family of kinases, particularly CDK16.[2]
Table 2: Profile of Comparator Pyrazole-Based Inhibitors
| Compound | Primary Target(s) | Measurement | Value (nM) | Key Off-Targets (nM) |
| Tozasertib (VX-680) | Aurora A | Ki app | 0.6[5] | Aurora B (IC50: 68), RIPK1 (IC50: 180)[3][6] |
| AT7519 | Multi-CDK | IC50 | CDK9 (<10), CDK5 (13), CDK2 (47), CDK1 (210)[1] | GSK3β (89)[1] |
Tozasertib is a potent pan-Aurora kinase inhibitor with a 3-aminopyrazole structure, demonstrating high affinity for Aurora A.[5][7] AT7519 is a multi-targeted CDK inhibitor, showing potent inhibition against several members of the CDK family.[1]
Experimental Protocols
The data presented in this guide were generated using various biochemical and cell-based assays. Understanding the methodologies is crucial for interpreting the results.
Differential Scanning Fluorimetry (DSF) Assay
This biophysical technique is used to assess the binding of a compound to a protein by measuring changes in the protein's thermal stability.
-
Preparation : The target kinase is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.
-
Compound Addition : The test inhibitor is added to the kinase-dye mixture.
-
Thermal Denaturation : The temperature of the solution is gradually increased.
-
Fluorescence Measurement : As the protein unfolds (denatures), the dye binds to the exposed hydrophobic regions and fluoresces. The fluorescence is monitored as a function of temperature.
-
Data Analysis : The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in the Tm in the presence of the inhibitor (ΔTm) indicates binding and stabilization of the protein.[2]
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a test compound to a target protein in living cells.
-
Cell Preparation : Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition : A fluorescently labeled tracer that binds to the active site of the kinase is added to the cells.
-
Compound Competition : The test inhibitor is added at various concentrations to compete with the tracer for binding to the kinase.
-
BRET Measurement : Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. The BRET signal is measured.
-
Data Analysis : A decrease in the BRET signal with increasing concentrations of the test inhibitor indicates displacement of the tracer and binding of the inhibitor. The EC50 value, representing the concentration of inhibitor that causes 50% of the maximal response, is calculated.[2]
In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagent Preparation : A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-33P]ATP).[4]
-
Inhibitor Addition : The test compound is added to the reaction mixture at a range of concentrations.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated for a set time at a specific temperature (e.g., 30°C).[4]
-
Reaction Termination : The reaction is stopped, often by adding EDTA or spotting the mixture onto a phosphocellulose membrane.[4]
-
Quantification : The amount of phosphorylated substrate is quantified. For radiolabeled assays, this is typically done using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[8]
Visualizing Pathways and Processes
Graphical representations can clarify complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-Inflammatory Effects of 3-(Methylthio)-1H-pyrazol-5-amine Derivatives and Established NSAIDs
For Immediate Release
A comprehensive review of emerging 3-(methylthio)-1H-pyrazol-5-amine derivatives reveals their potential as potent anti-inflammatory agents, with some compounds demonstrating efficacy comparable to or exceeding that of well-established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical studies. This guide provides a detailed comparison of their anti-inflammatory profiles, mechanisms of action, and supporting experimental data for researchers, scientists, and drug development professionals.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of novel pyrazole derivatives has been extensively evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized assay for acute inflammation. The data presented below summarizes the percentage of edema inhibition by various this compound derivatives and commonly used NSAIDs.
A study by Thore et al. synthesized a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates and reported significant anti-inflammatory activity for several of these compounds.[1] Notably, compounds designated as 3a, 3c, and 3d showed prominent anti-inflammatory effects at a dose of 25 mg/kg, using diclofenac sodium as a standard for comparison.[1] Another study by Ali et al. (2016) investigated a series of hybrid pyrazole analogues and provided detailed in vivo anti-inflammatory and in vitro COX inhibition data.
| Compound/Drug | Dose (mg/kg) | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Pyrazole Derivative (3a) | 25 | - | Significant Activity | [1] |
| Pyrazole Derivative (3c) | 25 | - | Significant Activity | [1] |
| Pyrazole Derivative (3d) | 25 | - | Significant Activity | [1] |
| Diclofenac | 5 | 2 hours | 56.17 ± 3.89 | [2] |
| 20 | 3 hours | 71.82 ± 6.53 | [2] | |
| 30 | - | Significant Inhibition | [3] | |
| Ibuprofen | - | - | Statistically significant decrease in paw size compared to control | [4] |
| Celecoxib | 10 | - | Statistically significant anti-inflammatory effect | [5][6][7] |
| 30 | - | 30 | [8] | |
| 50 | 3 and 5 hours | Significant decrease | [9] | |
| 50 | - | 47.56 | [8] |
Note: Direct comparison of percentage inhibition should be made with caution due to potential variations in experimental conditions across different studies.
Mechanism of Action: COX-1 and COX-2 Inhibition
The primary mechanism of action for both traditional NSAIDs and many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects.
The following table summarizes the in vitro inhibitory activity (IC50 values) of various compounds against COX-1 and COX-2. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Pyrazole-hydrazone 4a | - | 0.67 | 8.41 |
| Pyrazole-hydrazone 4b | - | 0.58 | 10.55 |
| Celecoxib | - | 0.87 | 8.85 |
| Diclofenac | - | - | - |
| Ibuprofen | - | - | - |
Note: Data for specific this compound derivatives' COX inhibition is not yet widely available in comparative studies.
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of these compounds is rooted in their ability to modulate specific signaling pathways. The diagrams below, generated using Graphviz, illustrate the general mechanism of NSAID action and a typical experimental workflow for evaluating anti-inflammatory candidates.
Caption: Mechanism of action of NSAIDs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. njppp.com [njppp.com]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
Unveiling the Action of Pyrazole Powerhouses: A Comparative Guide to Bioactive Compounds from 3-(Methylthio)-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the mechanism of action of bioactive compounds synthesized from the versatile scaffold, 3-(methylthio)-1H-pyrazol-5-amine. Through a comparative analysis of experimental data, this document illuminates the therapeutic potential of these compounds, particularly in the realm of kinase inhibition and cancer therapy.
Derivatives of this compound have emerged as a promising class of molecules in medicinal chemistry, primarily through their versatile synthesis into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These structures have demonstrated significant biological activities, most notably as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases such as cancer.
Comparative Analysis of Kinase Inhibitory Activity
The primary mechanism of action for many bioactive compounds derived from this compound is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This action can disrupt signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Below is a comparative summary of the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against key oncogenic kinases and cancer cell lines.
| Compound Class | Derivative Type | Target Kinase(s) | Target Cell Line(s) | IC50 / GI50 | Reference |
| Pyrazolo[1,5-a]pyrimidine | Phenyl Amide | CDK2, CDK4 | HCT116 (p21-/-) | Not Specified | [1] |
| Pyrazolo[1,5-a]pyrimidine | Not Specified | Pim-1/2 Kinase | Not Specified | Not Specified | [2] |
| Pyrazolo[3,4-d]pyrimidine | Piperazine-linked | FLT3 | Non-small cell lung cancer, Melanoma, Leukemia, Renal cancer | GI50: 1.17 - 18.40 μM | [3] |
| Pyrazolo[3,4-d]pyrimidine | Not Specified | EGFR | A549, HCT-116 | IC50: 8.21 - 19.56 μM | [4] |
| Pyrazolo[3,4-d]pyrimidine | Amino acid conjugates | DHFR | MTX-resistant cancer cell lines | Lower than Methotrexate | [5] |
| Pyrazolo[3,4-d]pyrimidine | Not specified | uPA | MCF-7, HepG2 | Promising Activity | [6] |
Signaling Pathways and Experimental Workflows
The inhibition of specific kinases by these pyrazole derivatives leads to the modulation of critical signaling pathways involved in cancer progression. For instance, inhibition of Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) can block downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal for cell growth and angiogenesis.
Visualizing the Mechanism: Signaling Pathways and Experimental Design
To elucidate the mechanism of action, a series of experiments are typically performed. The general workflow and the targeted signaling pathways are illustrated below.
Caption: Experimental workflow for the validation of the mechanism of action.
Caption: Inhibition of EGFR/VEGFR signaling pathways by pyrazole derivatives.
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of these bioactive compounds, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Materials : Purified kinase, substrate peptide, ATP, test compound, assay buffer, 96-well plates, plate reader.
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials : Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure :
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated forms of signaling proteins, to confirm the on-target effect of the kinase inhibitors.
-
Materials : Treated and untreated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (against total and phosphorylated forms of target proteins), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.
-
Procedure :
-
Lyse the treated and untreated cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
-
Conclusion and Future Directions
The bioactive compounds synthesized from this compound, particularly the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, represent a rich source of potential therapeutic agents. Their primary mechanism of action through kinase inhibition offers a targeted approach to cancer treatment. The comparative data presented in this guide highlights their efficacy against various cancer cell lines and specific oncogenic kinases.
Future research should focus on optimizing the structure-activity relationship (SAR) of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic properties. Further in-depth studies are warranted to explore their efficacy in in vivo models and to fully elucidate the intricacies of their interactions with the kinome. The detailed protocols and visual guides provided herein serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
comparative analysis of the efficacy of different catalysts in the synthesis of 3-(methylthio)-1H-pyrazol-5-amine derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of various catalytic strategies for the synthesis of 3-(methylthio)-1H-pyrazol-5-amine and its analogues, offering insights into catalyst efficacy, reaction conditions, and yields. The synthesis of this key heterocyclic scaffold is crucial for the development of a wide range of therapeutic agents.
The primary and most versatile route to 5-aminopyrazole derivatives, including the title compound, involves the cyclocondensation reaction of a hydrazine with a β-functionalized acrylonitrile or a β-ketonitrile. In the case of this compound, a common precursor is a derivative of 2-cyano-3,3-bis(methylthio)acrylamide or a similar compound possessing a methylthio group at the β-position. The efficacy of this transformation can be significantly influenced by the choice of catalyst, or in some cases, the lack thereof. This guide will delve into a comparative analysis of different catalytic systems, including catalyst-free, acid-catalyzed, base-catalyzed, and heterogeneous catalysis approaches.
Data Presentation: A Comparative Analysis of Catalytic Efficacy
The following table summarizes the performance of various catalytic systems in the synthesis of 3-(alkylthio)-1H-pyrazol-5-amine derivatives. The data has been compiled from various research articles to provide a comparative overview of reaction yields and conditions.
| Catalyst/Condition | Precursor(s) | Product | Yield (%) | Solvent | Temperature (°C) | Time (h) |
| Catalyst-Free | 2-[bis(methylthio)methylene]malononitrile & Phenylhydrazine | 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | High | Methanol | Reflux | Not Specified |
| Base Catalysis (TEA) | Ketene N,S-acetals & Hydrazine hydrate | 5-aminopyrazole derivatives | 75-85 | Ethanol | Not Specified | Not Specified |
| **Heterogeneous Catalysis (V₂O₅/SiO₂) ** | Ketene N,S-acetals & Hydrazine hydrate | 5-aminopyrazole derivatives | 88-95 | Solvent-free | Not Specified | Not Specified |
| Acid Catalysis (p-TSA) | 5-aminopyrazole, 4-hydroxycoumarin & isatin | spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones | Excellent | Water | 60 | 6 |
| Transition Metal (FeCl₃) | β-ketonitriles, 5-aminopyrazole & aldehydes | pyrazolo[3,4-b]pyridine derivative | High | Ionic Liquid | Not Specified | Short |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives are crucial for reproducibility and further development. Below are representative experimental protocols based on the common synthetic routes.
Protocol 1: Catalyst-Free Synthesis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a catalyst-free approach for a derivative of the target molecule.
Materials:
-
2-[bis(methylthio)methylene]malononitrile
-
Phenylhydrazine
-
Methanol
Procedure:
-
A solution of 2-[bis(methylthio)methylene]malononitrile (1 equivalent) in methanol is prepared in a round-bottom flask.
-
Phenylhydrazine (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the desired 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Protocol 2: Base-Catalyzed Synthesis of 3-(methylthio)-5-aminopyrazoles
This protocol outlines a general procedure for the synthesis of 3-methylthio-5-aminopyrazoles using a base catalyst.[1]
Materials:
-
bis(methylthio)acrylohydrazide derivative
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Triethylamine (TEA)
Procedure:
-
The bis(methylthio)acrylohydrazide derivative (1 equivalent) is dissolved in ethanol in a reaction flask.
-
Hydrazine hydrate or phenylhydrazine (1.1 equivalents) is added to the solution.
-
A catalytic amount of triethylamine (TEA) is added to the reaction mixture.
-
The mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by TLC.
-
After the reaction is complete, the solvent is evaporated in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the 3-methylthio-5-aminopyrazole product.[1]
Protocol 3: Heterogeneous Catalysis for the Synthesis of 5-aminopyrazole Derivatives
This protocol describes a green and efficient synthesis using a reusable heterogeneous catalyst.[1]
Materials:
-
Ketene N,S-acetals
-
Hydrazine hydrate
-
V₂O₅/SiO₂ catalyst
Procedure:
-
A mixture of the ketene N,S-acetal (1 equivalent) and hydrazine hydrate (1.1 equivalents) is prepared.
-
A catalytic amount of V₂O₅/SiO₂ is added to the mixture.
-
The reaction is carried out under solvent-free conditions, typically with heating.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid catalyst is separated by filtration.
-
The product is isolated and purified, often by recrystallization. The catalyst can be washed, dried, and reused for subsequent reactions.[1]
Mandatory Visualization
To illustrate the logical flow of the synthesis and the key reaction mechanism, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: General reaction mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(Methylthio)-1H-pyrazol-5-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like 3-(Methylthio)-1H-pyrazol-5-amine is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is necessary, leveraging established procedures for analogous chemical structures. This guide provides a comprehensive framework for the safe handling and disposal of this compound, emphasizing the importance of consulting with your institution's Environmental Health and Safety (EHS) department for location-specific guidance.
Disclaimer: The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for all personnel to consult with their institution's EHS department to ensure full compliance with local, regional, and national regulations.
Hazard Profile of Structurally Similar Pyrazole Derivatives
Due to the lack of a specific SDS, the hazard profile for this compound should be inferred from analogous compounds to ensure a high margin of safety. Pyrazole derivatives can exhibit a range of toxicities and environmental hazards.
| Hazard Category | Finding for Structurally Similar Pyrazole Derivatives |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation.[1] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. |
| Special Hazards | Fine dust dispersed in air may ignite.[2] |
Experimental Protocols for Waste Characterization
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] This typically involves:
-
Reviewing Available Data: Consulting SDSs of structurally similar compounds.
-
Knowledge of Process: Considering the chemical's use in experimental procedures and potential for contamination.
-
Analytical Testing: If required by regulations, performing analysis to determine the hazardous characteristics of the waste.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and chemical safety goggles.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. Avoid dust formation.[2]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with the compound should be placed in the same solid waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution.
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[2]
4. Arranging for Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[3]
Important Precaution: Never dispose of this compound down the drain, as this can be harmful to aquatic life and is against regulations.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical relationships and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(Methylthio)-1H-pyrazol-5-amine
Essential Safety and Handling Guide for 3-(Methylthio)-1H-pyrazol-5-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5] |
| Eye and Face Protection | Safety goggles or face shield | Use of chemical safety goggles is mandatory. A face shield should be used when there is a risk of splashing.[4][6] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls are recommended.[5][7] |
| Respiratory Protection | Fume hood or respirator | All handling of solid and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
If handling the solid form, minimize dust generation.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
For creating solutions, add the solid to the solvent slowly.
-
-
General Hygiene:
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in Section 1.
-
For small spills of solid material, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste must be collected in a designated, properly labeled hazardous waste container.[10]
-
Do not mix with other waste streams.[10]
-
Ensure the container is tightly closed when not in use and stored in a designated waste accumulation area.[10]
Workflow for Safe Handling and Disposal
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



